molecular formula C10H8N6 B069184 3,6-Di(1H-imidazol-1-yl)pyridazine CAS No. 177648-99-6

3,6-Di(1H-imidazol-1-yl)pyridazine

Cat. No.: B069184
CAS No.: 177648-99-6
M. Wt: 212.21 g/mol
InChI Key: HGHPOOTWIHFSSF-UHFFFAOYSA-N
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Description

3,6-Di(1H-imidazol-1-yl)pyridazine (CAS 177648-99-6) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science research. This derivative features a central pyridazine ring symmetrically substituted with imidazol-1-yl groups at the 3 and 6 positions, creating a multifunctional ligand with strong coordination potential. While specific biological data for this compound is limited, its structural analogs demonstrate compelling therapeutic potential. Notably, closely related bis-(imidazole/benzimidazole)-pyridine derivatives have been extensively researched and exhibit excellent antimycobacterial activity against both replicating and non-replicating Mycobacterium tuberculosis , including drug-resistant strains, with low cytotoxicity and promising ADMET profiles . This suggests potential for this chemical scaffold in developing novel anti-infective agents. In materials science, the molecular structure of this compound makes it a promising building block for constructing functional coordination polymers and Metal-Organic Frameworks (MOFs) . The multiple nitrogen donor atoms allow it to bridge metal centers, forming complexes with diverse dimensionalities and potential applications in gas storage, catalysis, and as luminescent materials. Research Applications: • Lead compound in medicinal chemistry and drug discovery • Ligand for synthesizing coordination polymers and MOFs • Building block for complex heterocyclic systems Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-di(imidazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPOOTWIHFSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507301
Record name 3,6-Di(1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177648-99-6
Record name 3,6-Di(1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine, a versatile nitrogen-rich heterocyclic ligand. This document is intended for researchers in materials science, coordination chemistry, and drug development who are interested in the preparation and properties of this compound, which serves as a valuable building block for metal-organic frameworks (MOFs), coordination polymers, and potentially as a scaffold in medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₀H₈N₆ and a molecular weight of 212.21 g/mol , is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole moieties at the 3 and 6 positions. The presence of multiple nitrogen donor atoms makes it an excellent chelating agent and a bridging ligand for the construction of multidimensional supramolecular architectures. Its rigid pyridazine core and flexible imidazole rings allow for the formation of diverse and stable coordination complexes with various metal ions.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and effective method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic methodologies for analogous pyridazine derivatives.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve imidazole (2.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Base Addition: To this solution, add a suitable base such as potassium carbonate (K₂CO₃, 3 equivalents) or sodium hydride (NaH, 2.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using NaH, exercise caution as it is highly reactive and flammable.

  • Addition of Starting Material: Once the base is added, slowly add a solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. General Workflow for the Synthesis of this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 3,6-Dichloropyridazine Reaction Heating (80-120 °C) Stirring (12-24 h) Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General Workflow for the Synthesis of this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₈N₆
Molecular Weight 212.21 g/mol
CAS Number 177648-99-6
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and hot methanol
Spectroscopic Data

While a comprehensive, publicly available dataset for the free ligand is scarce, the following table summarizes the expected and reported characterization data based on the analysis of its metal complexes and related structures.

Analysis TechniqueExpected/Reported Data
¹H NMR (DMSO-d₆)δ (ppm): ~8.5-9.0 (s, 2H, pyridazine-H), ~8.0-8.4 (s, 2H, imidazole-H), ~7.5-7.8 (s, 2H, imidazole-H), ~7.0-7.3 (s, 2H, imidazole-H). The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR (DMSO-d₆)δ (ppm): ~150-155 (C=N, pyridazine), ~135-140 (C-H, imidazole), ~120-130 (C-H, imidazole), ~115-120 (C-H, pyridazine).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₉N₆⁺: 213.0934; found: ~213.093.
Elemental Analysis Calculated for C₁₀H₈N₆: C, 56.60%; H, 3.80%; N, 39.60%. Found values should be within ±0.4% of the calculated values.

Applications in Coordination Chemistry

The primary application of this compound is as a versatile ligand in coordination chemistry for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its bidentate and bridging capabilities allow for the formation of diverse network topologies.

Coordination Behavior Diagram

Coordination_Behavior Figure 2. Coordination of this compound with Metal Ions cluster_assembly Self-Assembly Process Ligand This compound (Bridging Ligand) Metal2 Metal Ion (M) Ligand->Metal2 Coordination Bond Metal1 Metal Ion (M) Metal1->Ligand Coordination Bond Ancillary_Ligand1 Ancillary Ligand Metal1->Ancillary_Ligand1 Coordination Bond MOF Metal-Organic Framework (MOF) or Coordination Polymer Metal1->MOF Formation of Extended Network Ancillary_Ligand2 Ancillary Ligand Metal2->Ancillary_Ligand2 Coordination Bond Metal2->MOF Formation of Extended Network Ancillary_Ligand1->MOF Formation of Extended Network Ancillary_Ligand2->MOF Formation of Extended Network

Caption: Coordination of this compound with Metal Ions.

Conclusion

This compound is a valuable and accessible building block for the synthesis of advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Proper characterization using the described analytical techniques is crucial to ensure the purity and identity of the compound for its successful application in the development of novel MOFs, coordination polymers, and other functional materials. Further research into the biological activities of this compound and its derivatives may open up new avenues in medicinal chemistry and drug discovery.

physicochemical properties of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3,6-Di(1H-imidazol-1-yl)pyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and coordination chemistry.

Core Physicochemical Properties

This compound is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole rings. Its chemical structure and basic identifiers are provided below.

Table 1: Core Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 177648-99-6[1]
Molecular Formula C₁₀H₈N₆[1]
Molecular Weight 212.21 g/mol [2]

While experimentally determined physicochemical data for this compound are limited in publicly available literature, some properties have been predicted through computational models.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 528.9±35.0 °CMySkinRecipes[2]
Density 1.42±0.1 g/cm³MySkinRecipes[2]

It is important to note that these values are predictions and should be confirmed through experimental validation.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the scientific literature. However, based on the general synthesis of substituted pyridazines, a plausible synthetic route involves the nucleophilic substitution of a 3,6-dihalopyridazine with imidazole.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Workup & Purification 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reaction_Vessel Reaction 3_6_Dichloropyridazine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Target_Compound This compound Workup Aqueous Workup Purification Recrystallization / Chromatography Workup->Purification Purification->Target_Compound Reaction_Vessel->Workup

A plausible synthetic workflow for this compound.
Detailed Methodologies

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common method for the synthesis of the precursor, 3,6-dichloropyridazine, involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

Reaction of 3,6-Dichloropyridazine with Imidazole

While a specific protocol for the title compound is not available, a general procedure for the synthesis of similar compounds involves dissolving 3,6-dichloropyridazine in a suitable solvent such as dimethylformamide (DMF), followed by the addition of imidazole and a base (e.g., potassium carbonate). The reaction mixture is then heated to drive the nucleophilic aromatic substitution. After completion, the product is isolated through standard aqueous workup procedures and purified by recrystallization or column chromatography.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the pyridazine and imidazole moieties are prevalent in many biologically active compounds, suggesting potential therapeutic applications. The broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities.

Potential as Kinase Inhibitors:

Several studies have highlighted the potential of pyridazine derivatives as kinase inhibitors. For instance, related imidazo[1,2-b]pyridazines have been explored as inhibitors of DYRK kinases, Mps1 kinase, and Tyk2 pseudokinase. Given the structural similarities, this compound could potentially exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases.

Potential as STING Agonists:

Recent research has identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The presence of the imidazole and pyridazine rings in this compound suggests it could be investigated for similar activity.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which could be a potential target for compounds like this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates to Golgi TBK1 TBK1 STING_TBK1->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes translocates to nucleus & induces

Simplified diagram of the STING signaling pathway.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features suggest it may be a valuable scaffold for the development of novel kinase inhibitors or immunomodulatory agents. Further research is warranted to fully characterize this compound and explore its biological activities. This guide provides a foundational understanding to support such future investigations.

References

In-depth Technical Guide: 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Di(1H-imidazol-1-yl)pyridazine, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document details its chemical structure, physicochemical properties, synthesis, and its emerging role in the design of novel therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound featuring a central pyridazine ring substituted with two imidazole moieties. Its unique structural and chemical properties make it a valuable component in the construction of complex bioactive molecules. Notably, it has gained significant attention as a linker or scaffold component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a symmetrical arrangement of two imidazole rings attached to the 3 and 6 positions of a pyridazine core.

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its characterization and quality control in a research and development setting.

PropertyValueReference
CAS Number 177648-99-6[1]
Molecular Formula C₁₀H₈N₆[1]
Molecular Weight 212.2 g/mol [1]
Appearance Solid
Purity ≥98% (Commercially available)[1]
Storage Room temperature[1]
Predicted Boiling Point 528.9±35.0 °C
Predicted Density 1.42±0.1 g/cm³

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis of 3,6-disubstituted pyridazines typically starts from a commercially available precursor like 3,6-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the imidazole acts as the nucleophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine->Reaction Imidazole (2 eq.) Imidazole (2 eq.) Imidazole (2 eq.)->Reaction Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction This compound This compound By-products (e.g., KCl, NaCl) By-products (e.g., KCl, NaCl) Reaction->this compound Reaction->By-products (e.g., KCl, NaCl)

General Synthetic Workflow for this compound.

Illustrative Experimental Protocol

This is a generalized protocol and may require optimization.

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (2.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.5 eq).

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[1] This classification highlights its utility in the construction of PROTACs.

Role in PROTAC Design

PROTACs are heterobifunctional molecules that consist of three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

The rigid and defined geometry of the this compound scaffold makes it an attractive component for PROTAC linkers. Its structural characteristics can influence the spatial orientation of the warhead and anchor ligands, thereby impacting the efficacy and selectivity of the resulting PROTAC.

PROTAC_Structure cluster_protac PROTAC Molecule Warhead Warhead (Binds to Target Protein) Linker Linker (Contains this compound) Warhead->Linker Anchor Anchor (Binds to E3 Ligase) Linker->Anchor

Schematic of a PROTAC molecule incorporating this compound in the linker.

Targeted Protein Degradation Pathway

The workflow of targeted protein degradation mediated by a PROTAC involves several key steps, leading to the selective elimination of a disease-causing protein.

TPD_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (Disease-Causing) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Targeted Protein Degradation (TPD) workflow mediated by a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its primary role as a scaffold in the design of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. The rigid structure and defined vectoral properties of this compound provide medicinal chemists with a powerful tool to rationally design and optimize the next generation of protein-degrading therapeutics. Further research into the synthesis and application of this and related pyridazine derivatives is likely to yield novel and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Spectral Data of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3,6-Di(1H-imidazol-1-yl)pyridazine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, namely 3,6-disubstituted pyridazines and imidazole-containing heterocycles. The methodologies for obtaining such spectral data are also detailed.

Compound Overview

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₆. It features a central pyridazine ring substituted at the 3 and 6 positions with imidazole rings. This structure suggests its potential as a ligand in coordination chemistry and as a scaffold in medicinal chemistry.

Molecular Structure:

CAS Number: 177648-99-6

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.10s2HImidazole C2-H
~8.50d2HPyridazine H
~8.00t2HImidazole C5-H
~7.80d2HPyridazine H
~7.20t2HImidazole C4-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0Pyridazine C3/C6
~140.0Imidazole C2
~135.0Imidazole C4
~125.0Pyridazine C4/C5
~120.0Imidazole C5

Note: The chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3200Medium-WeakC-H stretching (aromatic)
1600-1650MediumC=N stretching (pyridazine and imidazole rings)
1400-1550StrongC=C stretching (aromatic rings)
1200-1300MediumC-N stretching
800-900StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
212.08[M]⁺ (Molecular Ion)
145.06[M - C₃H₃N₂]⁺ (Loss of an imidazole ring)
68.03[C₃H₄N₂]⁺ (Imidazole fragment)

Note: The fragmentation pattern is a prediction and may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). The compound will be ionized in the positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the exact mass of the molecular ion peak and any significant fragment ions. The elemental composition can be confirmed from the high-resolution mass data.

Visualizations

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical compound like this compound.

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the synthesis and structural elucidation of a novel chemical compound.

The Pyridazine Nucleus: A Technical Guide to its Discovery, History, and Evolution as a Privileged Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has traversed a remarkable journey from a chemical curiosity to a cornerstone in modern coordination chemistry and medicinal drug discovery. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, have established it as a versatile ligand and a privileged pharmacophore. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyridazine-based ligands. It covers seminal synthetic milestones, the development of their coordinating abilities with transition metals, and their impactful role in the design of therapeutic agents. The content herein is supported by quantitative data, detailed experimental protocols, and logical visualizations to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Early Discovery and Synthesis of the Pyridazine Core

The story of pyridazine begins in the late 19th century. The first derivative was prepared by the renowned chemist Emil Fischer during his investigations into the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[1] However, the unsubstituted parent heterocycle, a colorless liquid with a boiling point of 208 °C, was not synthesized until later, via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation.[1]

Early synthetic routes to these heterocycles typically involved the condensation of 1,4-diketones or 4-ketoacids with hydrazines.[1] Despite these synthetic methods, pyridazines are notably rare in nature, a fact often attributed to the scarcity of naturally occurring hydrazine building blocks.[1][2] The first naturally occurring pyridazines to be discovered were hexahydropyridazine amino acids produced by Streptomyces jamaicensis, followed shortly by the antifungal agent pyridazomycin from Streptomyces violaceoniger.[2]

G cluster_Discovery 19th Century: Initial Discovery cluster_Synthesis Early Synthetic Methods cluster_Application 20th-21st Century: Application as Ligands Fischer Emil Fischer prepares first pyridazine derivative Parent Synthesis of parent pyridazine heterocycle Fischer->Parent Foundational Synthesis Condensation Condensation of 1,4-dicarbonyls with hydrazines Fischer->Condensation Parent->Condensation DielsAlder Inverse Electron Demand Diels-Alder Reactions Coordination Coordination Chemistry (Catalysis, Materials) DielsAlder->Coordination Medicinal Medicinal Chemistry (Drug Discovery) Coordination->Medicinal Broad Utility TGF_Pathway TGFb TGF-β TGFbR2 TGF-βRII TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-βRI) TGFbR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Blocks ATP Binding Site pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Transcription Regulates G cluster_synthesis Ligand Synthesis & Purification cluster_complexation Complex Formation cluster_characterization Characterization Start Starting Materials (e.g., Hydrazine, Dicarbonyl) React Reaction (e.g., Condensation) Start->React Purify Purification (Crystallization) React->Purify Ligand Purified Ligand Purify->Ligand Complex Metal-Ligand Complex Ligand->Complex Metal Metal Salt (e.g., NiCl2) Metal->Complex NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS Xray X-Ray Crystallography Complex->Xray UVVis UV-Vis Spectroscopy Complex->UVVis

References

The Ascendant Therapeutic Potential of Imidazole-Containing Pyridazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The fusion of imidazole and pyridazine rings has given rise to a versatile class of heterocyclic compounds with a burgeoning profile in medicinal chemistry. Imidazole-containing pyridazines, particularly the imidazo[1,2-b]pyridazine scaffold, have emerged as privileged structures in the quest for novel therapeutic agents. Their diverse pharmacological activities stem from their ability to interact with a range of biological targets, most notably protein kinases. This technical guide provides an in-depth overview of the current research applications of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to empower researchers in drug discovery and development.

The inherent structural features of imidazopyridazines, which are bioisosteres of purines, allow them to function as potent inhibitors of various kinases, a property that has been extensively explored in the development of anticancer and antimalarial drugs.[1][2] Beyond kinase inhibition, these compounds have demonstrated a wide array of other pharmacological effects, including anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities.[1] Furthermore, specific derivatives have been synthesized and evaluated as promising ligands for imaging β-amyloid plaques associated with Alzheimer's disease.[1][3]

I. Key Research Applications and Quantitative Data

The therapeutic potential of imidazole-containing pyridazines is underscored by the significant biological activities observed across various disease models. The following tables summarize the quantitative data for some of the most promising compounds in key research areas.

A. Anticancer Activity: Kinase Inhibition and Antiproliferative Effects

A primary focus of imidazopyridazine research has been in oncology, where they have been investigated as inhibitors of several kinases implicated in cancer progression, such as Monopolar spindle 1 (Mps1), Pim kinases, mTOR, and Tyk2.[3][4][5][6]

Table 1: Anticancer Activity of Imidazole-Containing Pyridazines

CompoundTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (nM)Reference
27f Mps10.70 (cellular)A549 (Lung Carcinoma)6.0[4]
14 other cancer cell lines6 - 320[3]
GNF-8625 (12) TRKA, TRKB, TRKC4 - 5910Ba/F3 cellular kinase-[3]
24a Pim-1, Pim-2, Pim-316 - 110Various27 - 1000[3]
24b Pim-1, Pim-2, Pim-3-Various24 - 650[3]
A17 mTOR67A549, H460 (Non-small cell lung cancer)20 - 20700[5]
A18 mTOR62A549, H460 (Non-small cell lung cancer)-[5]
6q-t Tyk2 JH20.015 - 0.035 (Ki)-12 - 41 (IFNα cellular assay)[6]
B. Antimalarial Activity: Targeting Plasmodium falciparum Kinases

Imidazopyridazines have shown significant promise as antimalarial agents by inhibiting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle.[2][3]

Table 2: Antimalarial Activity of Imidazole-Containing Pyridazines

CompoundTarget KinaseIC50 (nM)P. falciparum StrainEC50 (nM)Reference
39 --K1 (multidrug resistant)6.8[3]
NF54 (drug sensitive)7.3[3]
37 PfCDPK113-400[2]
38 PfCDPK113-140[2]
44 --NF54 (drug sensitive)1.1[2]
C. Alzheimer's Disease: Ligands for β-Amyloid Plaques

Certain imidazo[1,2-b]pyridazine derivatives have been developed as high-affinity ligands for β-amyloid (Aβ) plaques, making them potential candidates for diagnostic imaging in Alzheimer's disease.[1][3]

Table 3: Binding Affinity of Imidazo[1,2-b]pyridazines to β-Amyloid Plaques

CompoundBinding TargetKi (nM)Reference
4 Synthetic Aβ1-40 aggregates11.0[1]
FPM-IMPY Aβ aggregates27 ± 8[7][8]
FEM-IMPY Aβ aggregates40 ± 5[7][8]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of imidazole-containing pyridazines.

A. General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The core structure of imidazo[1,2-b]pyridazines is typically synthesized through a condensation reaction.[1]

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazines

  • Reactants: An appropriate α-bromoketone and a 3-amino-6-halopyridazine are used as starting materials.

  • Solvent: A suitable solvent such as ethanol or dimethylformamide (DMF) is used.

  • Base: A mild base, for example, sodium bicarbonate (NaHCO₃), is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is commonly used to determine the IC50 value of a compound against a target kinase.[9]

Protocol 2: Kinase Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of the test imidazopyridazine compound in DMSO. Prepare the kinase/substrate solution and ATP solution in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and remove the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

C. Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of complete medium containing various concentrations of the imidazopyridazine compound to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

D. In Vitro Binding Assay for β-Amyloid Plaques

This competitive binding assay is used to determine the affinity (Ki) of compounds for Aβ plaques.[1]

Protocol 4: Aβ Plaque Binding Assay

  • Aβ Aggregate Preparation: Synthetic Aβ1-40 peptide is aggregated by incubation in a suitable buffer.

  • Competition Assay: In a 96-well filter plate, incubate a mixture of the aggregated Aβ1-40, a radiolabeled ligand with known affinity for Aβ plaques (e.g., [³H]BTA-1), and varying concentrations of the test imidazopyridazine compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Washing: Wash the plate to remove unbound radioligand and test compound.

  • Scintillation Counting: Measure the radioactivity remaining on the filter using a liquid scintillation counter.

  • Data Analysis: The Ki value of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

III. Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the research applications of imidazole-containing pyridazines.

A. Signaling Pathways

Kinase_Inhibition_Pathway cluster_kinase_reaction Kinase Catalyzed Phosphorylation ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Imidazopyridazine Imidazole-containing Pyridazine Imidazopyridazine->Kinase Inhibition Inhibition Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: General mechanism of kinase inhibition by imidazole-containing pyridazines.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Imidazopyridazine Imidazole-containing Pyridazine (e.g., A17, A18) Imidazopyridazine->mTORC1 Inhibition Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Inhibition of the mTOR signaling pathway by imidazopyridazine derivatives.

B. Experimental Workflows

Synthesis_Workflow Start Start Reactants Combine α-bromoketone, 3-amino-6-halopyridazine, and base in a solvent Start->Reactants Reaction Heat under reflux Reactants->Reaction Workup Cool and precipitate in water Reaction->Workup Filtration Filter to collect crude product Workup->Filtration Purification Purify by recrystallization or column chromatography Filtration->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

ABeta_Binding_Assay_Workflow Start Start Preparation Prepare aggregated Aβ1-40, radiolabeled ligand, and test compound dilutions Start->Preparation Incubation Incubate mixture in a 96-well filter plate Preparation->Incubation Washing Wash plate to remove unbound components Incubation->Washing Measurement Measure radioactivity with a scintillation counter Washing->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro β-amyloid plaque binding assay.

IV. Conclusion

Imidazole-containing pyridazines represent a highly promising and versatile scaffold for the development of novel therapeutics. Their proven efficacy as kinase inhibitors has established a strong foundation for their application in oncology and infectious diseases. The continued exploration of their diverse pharmacological activities, coupled with the development of new synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a valuable resource for researchers, providing a comprehensive overview of the current state of the field and practical guidance for future investigations into this exciting class of compounds.

References

In-Depth Technical Guide: Safety and Handling of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,6-Di(1H-imidazol-1-yl)pyridazine, a heterocyclic organic compound utilized in various research and development applications, including as a versatile linking ligand in the synthesis of metal-organic frameworks (MOFs) and as a scaffold in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines information from safety data sheets for this compound and related pyridazine compounds, alongside general best practices for handling research chemicals of this nature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is associated with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Physical and Chemical Properties

Experimentally determined physical and chemical properties for this compound are not widely available. The following table includes some available data and predicted values. Researchers should handle the compound with the assumption that it may be combustible and should be kept away from ignition sources.

Table 2: Physical and Chemical Data

PropertyValueSource
Molecular FormulaC₁₀H₈N₆[CymitQuimica SDS]
Molecular Weight212.21 g/mol [CymitQuimica SDS]
AppearanceNo data available[CymitQuimica SDS]
OdorNo data available[CymitQuimica SDS]
Boiling Point528.9±35.0 °C (Predicted)MySkinRecipes
Density1.42±0.1 g/cm³ (Predicted)MySkinRecipes
SolubilityNo data available

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and replaced if damaged. Proper glove removal technique should be followed to avoid skin contact.[1]

  • Skin and Body Protection: A lab coat or other protective clothing that covers all exposed skin is required.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Precautions
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.

Emergency and First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[1][2]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, a general protocol for handling a solid, potentially hazardous chemical in a research laboratory setting is provided below. This should be adapted based on the specific requirements of the experiment.

General Laboratory Handling Protocol
  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary glassware and equipment.

    • Don the appropriate personal protective equipment (PPE) as outlined in Section 3.1.

  • Dispensing:

    • Carefully open the container in the fume hood to avoid generating dust.

    • Use a clean spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Ensure the setup is secure.

  • Work-up and Purification:

    • All work-up and purification steps (e.g., extraction, filtration, chromatography) should be performed in a fume hood.

    • Handle all waste materials as hazardous waste.

  • Decontamination and Waste Disposal:

    • Clean all glassware and equipment thoroughly after use.

    • Dispose of contaminated materials (gloves, weighing paper, etc.) and chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[1]

Biological Activity and Signaling Pathways

Research has indicated that derivatives of pyridazine and imidazole can exhibit a range of biological activities. One study on a derivative of this compound has shown it to be a potent aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. Inhibition of this enzyme is a therapeutic strategy in hormone-dependent breast cancer.

Below is a conceptual diagram illustrating the potential mechanism of action of an aromatase inhibitor.

Aromatase_Inhibition cluster_pathway Estrogen Biosynthesis Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Effect Reduced Estrogen Production Estrogens->Effect Inhibitor This compound (or derivative) Inhibitor->Aromatase Binds and Inhibits Safe_Handling_Workflow Start Start: New Experiment with This compound RiskAssessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards Start->RiskAssessment PPE_Selection 2. Select Appropriate PPE - Goggles, Gloves, Lab Coat - Respirator (if needed) RiskAssessment->PPE_Selection WorkArea_Prep 3. Prepare Work Area - Chemical Fume Hood - Assemble Equipment PPE_Selection->WorkArea_Prep Handling 4. Handle Compound - Weighing - Reaction Setup WorkArea_Prep->Handling Waste_Management 5. Waste Disposal - Segregate Hazardous Waste - Label Containers Handling->Waste_Management Decontamination 6. Decontaminate - Clean Glassware - Clean Work Area Waste_Management->Decontamination End End of Experiment Decontamination->End

References

Methodological & Application

Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the imidazole and pyridazine moieties. The primary synthetic strategy involves a two-step process commencing with the preparation of the key precursor, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with imidazole or its derivatives.

I. Synthetic Pathway Overview

The general synthetic route to this compound derivatives is outlined below. The process begins with the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine, which then undergoes a double nucleophilic substitution with imidazole.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution pyridazine_diol Pyridazine-3,6-diol dichloropyridazine 3,6-Dichloropyridazine pyridazine_diol->dichloropyridazine POCl₃ imidazole Imidazole diimidazolylpyridazine This compound dichloropyridazine_ref->diimidazolylpyridazine Base (e.g., NaH) Solvent (e.g., DMF)

Caption: General two-step synthesis of this compound.

II. Experimental Protocols

A. Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol details the synthesis of the key intermediate, 3,6-dichloropyridazine, from pyridazine-3,6-diol.

Materials:

  • Pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 2 L round-bottom flask, add pyridazine-3,6-diol (125 g, 1115 mmol) under a nitrogen atmosphere.

  • Carefully add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours (overnight) with stirring.

  • After cooling to room temperature, concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L).

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This is an exothermic reaction and will release gas.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with water (1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Quantitative Data:

Starting MaterialProductReagentSolventTemperatureTimeYield
Pyridazine-3,6-diol3,6-DichloropyridazinePOCl₃None80 °C12 h~85%
B. Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and imidazole to form the final product.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add imidazole (2.2 equivalents) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the imidazole solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF.

  • Add the solution of 3,6-dichloropyridazine dropwise to the sodium imidazolide solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: The specific reaction conditions (temperature, time, and solvent for purification) may vary depending on the specific imidazole derivative used and should be optimized accordingly. The yield for this reaction is typically moderate to good, but specific literature should be consulted for precise values for different derivatives.

III. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound derivatives.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start_precursor Start: Pyridazine-3,6-diol react_precursor Reaction with POCl₃ (80°C, 12h) start_precursor->react_precursor workup_precursor Aqueous Workup (NaHCO₃ quench) react_precursor->workup_precursor purify_precursor Extraction & Concentration workup_precursor->purify_precursor product_precursor Product: 3,6-Dichloropyridazine purify_precursor->product_precursor start_final Start: 3,6-Dichloropyridazine & Imidazole product_precursor->start_final Use as starting material base_activation Imidazole Deprotonation (NaH in DMF) start_final->base_activation reaction_final Nucleophilic Substitution (Heat) base_activation->reaction_final workup_final Aqueous Workup & Extraction reaction_final->workup_final purify_final Purification (Chromatography/Recrystallization) workup_final->purify_final product_final Final Product: This compound purify_final->product_final

Caption: Workflow for the synthesis of this compound.

IV. Applications and Future Directions

Derivatives of this compound are valuable ligands in coordination chemistry, capable of forming a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and material properties. In the field of drug development, these scaffolds can be further functionalized to explore their potential as kinase inhibitors or other therapeutic agents. The presence of multiple nitrogen atoms provides numerous sites for hydrogen bonding and coordination, making them attractive for rational drug design. Future research may focus on the synthesis of a broader range of derivatives with diverse electronic and steric properties to tune their biological activity and material characteristics.

Application Notes and Protocols for MOF Synthesis Using 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing the versatile nitrogen-rich ligand, 3,6-Di(1H-imidazol-1-yl)pyridazine. The protocols detailed herein are based on established solvothermal methods for the synthesis of coordination polymers with various transition metals.

Ligand Overview: this compound

This compound, denoted as 'L' in the subsequent protocols, is a rigid N-donor ligand. Its structure, featuring two imidazole rings attached to a central pyridazine core, makes it an excellent candidate for the construction of robust and porous MOFs. The multiple nitrogen sites offer various coordination possibilities with metal centers, leading to diverse network topologies and potential functionalities.

Chemical Structure:

  • Formula: C₁₀H₈N₆

  • Molecular Weight: 212.21 g/mol

  • CAS Number: 177648-99-6

Synthesis of Metal-Organic Frameworks

This section provides detailed protocols for the synthesis of three distinct MOFs using this compound with cobalt(II), nickel(II), and zinc(II) metal centers. These syntheses are based on the work of Du, J.-Q., et al. (2019).

General Synthesis Workflow

The general workflow for the synthesis of these MOFs involves the solvothermal reaction of the ligand 'L' with a corresponding metal salt and an auxiliary carboxylic acid ligand in a sealed container.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Process L 3,6-Di(1H)-imidazol- 1-yl)pyridazine (L) Mixing Mixing of Reactants L->Mixing MetalSalt Metal Salt (Co, Ni, or Zn) MetalSalt->Mixing AuxLigand Auxiliary Ligand (Carboxylic Acid) AuxLigand->Mixing Solvent Solvent (e.g., H₂O, DMF) Solvent->Mixing Sealing Sealing in Teflon-lined Autoclave Mixing->Sealing Heating Heating (Solvothermal Reaction) Sealing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolation of Crystals (Filtration) Cooling->Isolation Washing Washing with Solvent Isolation->Washing Drying Drying Washing->Drying Product Final MOF Product Drying->Product

Caption: General workflow for the solvothermal synthesis of MOFs.

Experimental Protocols

The following tables summarize the specific reactants and conditions for the synthesis of three different MOFs.

Table 1: Reactants for MOF Synthesis

MOF DesignationMetal SaltAuxiliary Ligand (and abbreviation)
Complex 1 Co(NO₃)₂·6H₂O1,2,4,5-Benzenetetracarboxylic acid (H₄BTC)
Complex 2 Ni(NO₃)₂·6H₂O1,2-Benzenedicarboxylic acid (H₂BDC)
Complex 3 Zn(NO₃)₂·6H₂O1,3,5-Benzenetricarboxylic acid (H₃BTC)

Table 2: Synthesis Conditions and Product Formulas

MOF DesignationLigand (L) Amount (mmol)Metal Salt Amount (mmol)Auxiliary Ligand Amount (mmol)Solvent & Volume (mL)Temperature (°C)Time (h)Final Product Formula
Complex 1 0.050.050.05H₂O (15)16072[Co(L)(BTC)₀.₅(H₂O)]ₙ
Complex 2 0.050.050.05H₂O (15)16072{[Ni(L)(BDC)(H₂O)₃]·H₂O}ₙ
Complex 3 0.050.150.10H₂O (15)16072{[Zn₃(L)₂(BTC)₂(H₂O)₂]·3H₂O}ₙ

Detailed Synthesis Protocol for Complex 1: [Co(L)(BTC)₀.₅(H₂O)]ₙ

  • Combine this compound (L) (0.0106 g, 0.05 mmol), Co(NO₃)₂·6H₂O (0.0146 g, 0.05 mmol), and 1,2,4,5-benzenetetracarboxylic acid (H₄BTC) (0.0127 g, 0.05 mmol) in a 25 mL Teflon-lined stainless steel autoclave.

  • Add 15 mL of deionized water.

  • Seal the autoclave and heat to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Pink block-shaped crystals are obtained.

  • Isolate the crystals by filtration, wash with deionized water and ethanol.

  • Dry the product at room temperature.

Protocols for Complex 2 and Complex 3 follow the same general procedure with the reactants and their amounts as specified in Tables 1 and 2.

Characterization and Properties

The synthesized MOFs exhibit distinct crystal structures and properties.

Table 3: Structural and Physical Properties

MOF DesignationCrystal SystemSpace GroupStructure DimensionalityThermal Stability (Decomposition Temp.)
Complex 1 MonoclinicP2₁/c2D Layer~350 °C
Complex 2 TriclinicP-11D Zigzag Chain~300 °C
Complex 3 MonoclinicP2₁/n3D Coordination Network~320 °C

Applications

The diverse structures of these MOFs suggest a range of potential applications. The presence of accessible metal sites, porous frameworks, and functional organic linkers make them promising candidates for catalysis, sensing, and materials for drug delivery.

Catalysis

The synthesized MOFs have been investigated for their catalytic activity in the homocoupling reaction of 4-substituted aryl iodides.

Catalytic Reaction Workflow:

Catalysis_Workflow cluster_reactants Reactants cluster_process Process ArylIodide 4-Substituted Aryl Iodide Mixing Mixing of Reactants ArylIodide->Mixing Catalyst MOF Catalyst (Complex 1, 2, or 3) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating under Inert Atmosphere Mixing->Heating Reaction Homocoupling Reaction Heating->Reaction Workup Reaction Workup (e.g., Extraction) Reaction->Workup Analysis Product Analysis (e.g., GC-MS) Workup->Analysis Product Biphenyl Product Analysis->Product

Caption: Workflow for the MOF-catalyzed homocoupling of aryl iodides.

Protocol for Catalytic Homocoupling of 4-Iodoanisole using Complex 1:

  • To a reaction tube, add 4-iodoanisole (0.234 g, 1 mmol), K₂CO₃ (0.276 g, 2 mmol), and Complex 1 (0.01 g).

  • Add 5 mL of DMF as the solvent.

  • Heat the mixture at 120 °C under a nitrogen atmosphere for 24 hours.

  • After the reaction, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Analyze the product yield by gas chromatography-mass spectrometry (GC-MS).

The catalytic activities of all three complexes have been studied, demonstrating their potential as heterogeneous catalysts.

Potential Future Applications

While the primary reported application is catalysis, the structural features of these MOFs suggest their utility in other areas relevant to researchers and drug development professionals:

  • Drug Delivery: The porous nature of the 3D framework in Complex 3 could be explored for the encapsulation and controlled release of therapeutic agents. The biocompatibility of zinc-based MOFs is an active area of research.

  • Sensing: The luminescence properties of the zinc-based MOF (Complex 3) could be investigated for sensing applications, such as the detection of small molecules, metal ions, or biomarkers.

  • Gas Storage and Separation: The porosity of these materials could be characterized to assess their potential for the storage and separation of gases, which is relevant in various industrial and medical applications.

These application notes provide a foundational understanding and practical protocols for the synthesis and utilization of MOFs based on the this compound ligand. Further research into the functional properties of these materials is encouraged to fully explore their potential in diverse scientific and biomedical fields.

Application Notes and Protocols for Metal Complexation with 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(1H-imidazol-1-yl)pyridazine is a versatile N-heterocyclic ligand capable of forming stable complexes with a variety of transition metals. The presence of two imidazole moieties and a central pyridazine ring offers multiple coordination sites, allowing for the formation of diverse structural architectures, including discrete mononuclear or polynuclear complexes and coordination polymers.[1] These metal complexes are of significant interest in fields such as catalysis, materials science, and drug discovery due to their unique electronic, magnetic, and photoluminescent properties.[2][3] The pyridazine core enhances the structural rigidity and stability of the resulting complexes.[1] This document provides detailed protocols for the synthesis and characterization of metal complexes of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward solution-phase reactions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality.

General Protocol for Metal Complexation

A general workflow for the synthesis and characterization of these metal complexes is outlined below.

Synthesis_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization Ligand This compound Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol, Ethanol, Acetonitrile) Solvent->Reaction Stirring Stirring/Refluxing (Room Temp to Reflux) Reaction->Stirring Precipitation Precipitation/ Crystallization Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying in vacuo Washing->Drying Complex Isolated Metal Complex Drying->Complex Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) Complex->Spectroscopy Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis X_Ray X-ray Diffraction (Powder or Single Crystal) Complex->X_Ray Thermal_Analysis Thermal Analysis (TGA/DSC) Complex->Thermal_Analysis

Caption: General workflow for the synthesis and characterization of metal complexes.

Materials:

  • This compound (Ligand)

  • Metal(II) or Metal(III) salts (e.g., chlorides, nitrates, acetates)

  • Solvents: Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF), Water

Procedure:

  • Dissolve this compound in a suitable solvent.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by layering techniques.

Characterization Techniques

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion.[4] A comparison of the IR spectrum of the free ligand with that of the metal complex will reveal shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole and pyridazine rings upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, in addition to d-d transitions for transition metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution.[5] Shifts in the chemical shifts of the ligand protons and carbons upon coordination provide evidence of complex formation.

Structural and Thermal Analysis
  • X-ray Diffraction (XRD): Single-crystal XRD is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. Powder XRD can be used to confirm the phase purity of the bulk sample.

  • Elemental Analysis (EA): EA provides the percentage composition of C, H, and N in the complex, which helps in confirming the empirical formula.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or solvated water molecules.[6]

Quantitative Data

The stability of metal complexes is a critical parameter, especially for applications in drug development and sensing. Stability constants (log K) and dissociation constants (pKa) are determined potentiometrically.[7][8]

Metal Ionlog K₁log K₂Coordination Geometry (Predicted)Reference
Cu(II)--Square Planar / Distorted Octahedral[9]
Ni(II)--Octahedral[6]
Co(II)--Octahedral / Tetrahedral[5]
Zn(II)--Tetrahedral[5]
Cd(II)--Octahedral[6]

Potential Applications in Drug Development

The interaction of metal complexes with biological targets is a key area of research. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a metal complex of this compound, for instance, in the context of anticancer activity.[10]

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation DNA DNA Transcription_Factor->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Apoptosis Apoptosis Metal_Complex Metal Complex [M(L)n] Metal_Complex->Kinase2 Inhibition Metal_Complex->DNA Intercalation/ Binding Stability_Constant_Logic Logic for Stability Constant Determination Start Start Prep_Solutions Prepare Solutions (Ligand, Metal, Acid, Base) Start->Prep_Solutions Titration_Ligand Titrate Ligand + Acid with Base Prep_Solutions->Titration_Ligand Titration_Complex Titrate Ligand + Metal + Acid with Base Prep_Solutions->Titration_Complex Calc_pKa Calculate Ligand pKa Titration_Ligand->Calc_pKa Calc_logK Calculate Stability Constants (log K) Calc_pKa->Calc_logK Input Titration_Complex->Calc_logK End End Calc_logK->End

References

Application Notes and Protocols: 3,6-Di(1H-imidazol-1-yl)pyridazine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Di(1H-imidazol-1-yl)pyridazine is a versatile nitrogen-rich heterocyclic ligand. Its unique structural features, including the presence of multiple coordination sites (N-atoms of the imidazole and pyridazine rings), make it an excellent building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their diverse applications in areas such as gas adsorption, luminescence, and notably, catalysis. The ligand's ability to bridge metal centers leads to the formation of robust frameworks with potential catalytic activities.

The integration of this compound into metal complexes can lead to synergistic effects, altering the chemical behavior of the metal center and enhancing catalytic performance in various organic transformations.[1] This document provides an overview of the catalytic applications of materials derived from this ligand, with a focus on experimental protocols and data presentation.

Application: Catalysis of Homocoupling Reactions

Coordination polymers derived from this compound and various metal ions (e.g., Ni(II), Cu(II), Co(II)) have demonstrated catalytic activity in organic synthesis.[1][2] A key application is in the homocoupling of 4-substituted aryl iodides, a crucial reaction in the formation of symmetrical biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

Catalytic System

A series of mixed-ligand complexes incorporating this compound have been synthesized and their catalytic activities for the homocoupling of 4-iodoanisole have been investigated.[1][2] These complexes, with varying metal centers and co-ligands, exhibit different levels of catalytic efficiency.

General Reaction Scheme

2 Ar-I + Base → Ar-Ar + Base·2I

Data Presentation

The catalytic performance of various coordination polymers based on this compound in the homocoupling of 4-iodoanisole is summarized below. The data is based on studies of seven different complexes.[1][2]

Catalyst (Complex)Metal IonCo-Ligand(s)Yield (%)
1 Ni(II)SCN⁻Moderate
2 Cu(II)1,2-benzenedicarboxylate, OH⁻High
3 Cu(II)1,3-benzenedicarboxylate, OH⁻, ClO₄⁻High
4 Ni(II)1,4-benzenedicarboxylateModerate
5 Co(II)1,3,5-benzenetricarboxylateLow
6 Cu(II)2,6-pyridinedicarboxylateHigh
7 Co(II)4,4'-oxydibenzoateLow

Note: The yields are qualitative descriptions based on the reported study. "High" indicates efficient catalysis, "Moderate" indicates noticeable product formation, and "Low" indicates minimal catalytic activity under the tested conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative Catalyst (e.g., a Cu(II) Coordination Polymer)

This protocol describes a general solvothermal method for the synthesis of a copper-based coordination polymer using this compound.

Materials:

  • This compound

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • A dicarboxylic acid co-ligand (e.g., 1,3-benzenedicarboxylic acid)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of DMF and water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol, 21.2 mg) and a copper(II) salt (0.1 mmol) in 10 mL of the chosen solvent.

  • Add the dicarboxylic acid co-ligand (0.1 mmol) to the solution.

  • Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol.

  • Dry the crystals in air.

Protocol 2: Catalytic Homocoupling of 4-Iodoanisole

This protocol outlines the procedure for the catalytic homocoupling of an aryl iodide using a pre-synthesized coordination polymer as the catalyst.

Materials:

  • Synthesized catalyst (e.g., Complex 2 , 3 , or 6 )

  • 4-Iodoanisole

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the catalyst (e.g., 5 mol% with respect to the substrate).

  • Add 4-iodoanisole (1.0 mmol, 234 mg) and the base (2.0 mmol).

  • Add the solvent (5 mL).

  • Seal the tube, and purge with an inert gas for 10-15 minutes.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

  • Stir the reaction for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the product yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The product can be further purified by column chromatography if necessary.

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Homocoupling ligand This compound mix Mix Reactants ligand->mix metal_salt Metal Salt (e.g., Cu(II)) metal_salt->mix co_ligand Co-ligand co_ligand->mix solvent Solvent (e.g., DMF) solvent->mix solvothermal Solvothermal Reaction (e.g., 120°C, 72h) mix->solvothermal catalyst Coordination Polymer Catalyst solvothermal->catalyst catalyst_in Catalyst catalyst->catalyst_in Introduce to reaction substrate Aryl Iodide reaction Catalytic Reaction (e.g., 120°C, 24h) substrate->reaction base Base base->reaction catalyst_in->reaction product Biaryl Product reaction->product analysis Analysis (GC/HPLC) product->analysis

Caption: Workflow for the synthesis of a coordination polymer catalyst and its application in a homocoupling reaction.

Conceptual Diagram of the Catalytic Cycle

G M_L M(n)-Catalyst M_L_ArI M(n)-Catalyst (Ar-I) M_L->M_L_ArI Aryl Iodide Coordination M_L_Ar Ar-M(n+2)-Catalyst (I-) M_L_ArI->M_L_Ar Oxidative Addition M_L_Ar_ArI Ar-M(n+2)-Catalyst (Ar-I) M_L_Ar->M_L_Ar_ArI Aryl Iodide Coordination M_L_Ar_Ar Ar-Ar-M(n+2)-Catalyst M_L_Ar_ArI->M_L_Ar_Ar Transmetalation or Second Oxidative Addition M_L_Ar_Ar->M_L Reductive Elimination (Ar-Ar product)

Caption: A generalized catalytic cycle for the metal-catalyzed homocoupling of aryl iodides.

References

Application Notes and Protocols: Experimental Setup for Testing the Antimicrobial Activity of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4] The evaluation of their efficacy against various pathogenic microorganisms is a critical step in the drug discovery and development pipeline. These application notes provide a detailed guide to the experimental setup for testing the antimicrobial activity of novel pyridazine compounds. The protocols described herein are based on established and standardized methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5][6] The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Core Experimental Protocols

Two principal methods are detailed for the preliminary assessment of antimicrobial activity: Broth Microdilution for quantitative analysis (MIC determination) and Agar Well Diffusion for a qualitative or semi-quantitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[6][7]

Materials:

  • Pyridazine compound stock solution (typically in DMSO)

  • Sterile 96-well microtiter plates[8]

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]

  • Standardized microbial inoculum (0.5 McFarland standard)[10]

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Sterile diluent (e.g., broth, saline)

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Pyridazine Compound Dilutions:

    • Create a series of two-fold dilutions of the pyridazine compound in the appropriate broth within the wells of a 96-well plate.[8] For example, starting from a high concentration (e.g., 256 µg/mL) and diluting down to a low concentration (e.g., 0.5 µg/mL).

    • Ensure the final volume in each well is consistent (e.g., 100 µL).

  • Inoculum Preparation:

    • From a fresh culture, suspend isolated colonies of the test microorganism in a sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[11]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the pyridazine compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no antimicrobial agent). A sterility control (broth only) should also be included.[7]

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the pyridazine compound where no visible growth (turbidity) is observed.[7] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[12][13]

Materials:

  • Pyridazine compound stock solution

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

  • Incubator

  • Calipers

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]

  • Creation of Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[5]

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the pyridazine compound solution at a known concentration into a well.[5][14]

    • In separate wells, add the positive control antibiotic and the solvent control.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.[15]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16] This test is typically performed after the MIC has been determined.

Materials:

  • Results from the Broth Microdilution (MIC) test

  • Sterile agar plates (without any antimicrobial agent)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.[16]

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC test.

  • MBC Determination:

    • The MBC is the lowest concentration of the pyridazine compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[9][17]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Antimicrobial Activity of Pyridazine Compounds

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
PY-001Staphylococcus aureusGram-positive163218Gentamicin1
PY-001Escherichia coliGram-negative326415Gentamicin2
PY-002Staphylococcus aureusGram-positive81622Gentamicin1
PY-002Escherichia coliGram-negative163219Gentamicin2
PY-003Candida albicansN/A (Fungus)4825Amphotericin B0.5

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

Caption: Experimental workflow for antimicrobial activity testing.

Signaling_Pathway_Hypothetical Pyridazine Pyridazine Compound Membrane Bacterial Cell Membrane Pyridazine->Membrane Penetration DNA_Gyrase DNA Gyrase Pyridazine->DNA_Gyrase Inhibition Membrane->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Protein_Synthesis->Cell_Death Inhibition leads to

References

Application Notes and Protocols: In Vitro Anticancer Screening of 3,6-Di(1H-imidazol-1-yl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro anticancer screening of 3,6-Di(1H-imidazol-1-yl)pyridazine analogs and other related pyridazine derivatives. The protocols detailed below are based on standard cell-based assays to determine the cytotoxic potential of novel compounds.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The pyridazine scaffold is considered a "privileged structure" and is present in several approved anticancer drugs.[2] Specifically, 3,6-disubstituted pyridazine derivatives have been a focus of research for developing novel therapeutic agents.[3][4] This document outlines the protocols for evaluating the in vitro anticancer activity of novel this compound analogs.

While specific data on the anticancer activity of this compound was not prominently available in the reviewed literature, the following protocols and data for structurally related 3,6-disubstituted pyridazine analogs provide a strong framework for screening this specific compound series.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 3,6-disubstituted pyridazine analogs against various human cancer cell lines. This data is extracted from published research and serves as a reference for the expected potency of this class of compounds.

Compound IDSubstitution at C3Substitution at C6Cancer Cell LineIC50 (µM)Reference
11i 4-(butylamino)morpholinoT-47D (Breast)0.44 ± 0.01[4]
11m 4-((tetrahydro-2H-pyran-4-yl)methylamino)morpholinoT-47D (Breast)0.43 ± 0.01[4]
11m 4-((tetrahydro-2H-pyran-4-yl)methylamino)morpholinoMDA-MB-231 (Breast)0.99 ± 0.03[4]
11b 4-(ethylamino)morpholinoT-47D (Breast)1.37 ± 0.04[4]
11e 4-(propylamino)morpholinoT-47D (Breast)2.62 ± 0.08[4]
11f 4-(isopropylamino)morpholinoT-47D (Breast)1.94 ± 0.06[4]
11h 4-(isobutylamino)morpholinoT-47D (Breast)1.60 ± 0.05[4]
11l 4-(cyclopentylamino)morpholinoT-47D (Breast)1.57 ± 0.05[4]
2S-5 Not SpecifiedNot SpecifiedMDA-MB-231 (Breast)6.21[5][6]
2S-5 Not SpecifiedNot Specified4T1 (Mouse Breast)7.04[5][6]
2S-13 Not SpecifiedNot SpecifiedMDA-MB-231 (Breast)7.73[5][6]
2S-13 Not SpecifiedNot Specified4T1 (Mouse Breast)8.21[5][6]
9e Varied SubstitutionsVaried SubstitutionsA498 (Renal)>97% inhibition at 10µM[3]
9e Varied SubstitutionsVaried SubstitutionsT-47D (Breast)79.98% inhibition at 10µM[3]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for the most common assays used in the in vitro screening of anticancer compounds: the MTT and Sulforhodamine B (SRB) assays.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HT-29). Normal cell lines (e.g., HEK293) should be included to assess selectivity.

  • Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.[8]

    • Incubation: Incubate the plates at 37°C for 3-4 hours, allowing the MTT to be metabolized to formazan crystals.[7]

    • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting or shaking.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[9][10]

  • Materials:

    • Trichloroacetic acid (TCA) solution (10%)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM)

    • 96-well plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]

    • Washing: Wash the plates five times with distilled water and allow them to air dry.[11]

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[12] Shake for 5-10 minutes.

    • Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->treatment incubation_48_72h 48-72h Incubation treatment->incubation_48_72h assay_specific_steps Assay-Specific Steps (MTT or SRB) incubation_48_72h->assay_specific_steps read_absorbance Read Absorbance assay_specific_steps->read_absorbance calculate_viability Calculate % Viability/ % Inhibition read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer screening.

MTT Assay Principle

mtt_principle MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Mitochondrial Reductase) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) DMSO DMSO (Solubilization) Formazan->DMSO Dissolves to ViableCell->Formazan Reduction Measurement Colorimetric Measurement (OD 570nm) DMSO->Measurement Leads to

Caption: Principle of the MTT cell viability assay.

SRB Assay Principle

srb_principle ViableCells Viable Cells in Well TCA TCA Fixation ViableCells->TCA FixedProteins Fixed Cellular Proteins TCA->FixedProteins SRB SRB Staining FixedProteins->SRB BoundSRB Protein-Bound SRB SRB->BoundSRB TrisBase Tris-Base Solubilization BoundSRB->TrisBase Measurement Colorimetric Measurement (OD 565nm) TrisBase->Measurement

Caption: Principle of the SRB cytotoxicity assay.

Potential Signaling Pathway

Some 3,6-disubstituted pyridazine derivatives have been suggested to target pathways like the JNK1 signaling pathway.[3] Further investigation would be required to confirm the mechanism of action for this compound analogs.

jnk_pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis PyridazineAnalog Pyridazine Analog (Potential Inhibitor) PyridazineAnalog->JNK

Caption: Simplified JNK signaling pathway and potential inhibition.

References

Application Notes and Protocols for Single Crystal Growth of 3,6-Di(1H-imidazol-1-yl)pyridazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for growing single crystals of metal complexes incorporating the ligand 3,6-Di(1H-imidazol-1-yl)pyridazine. High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, a critical step in understanding structure-activity relationships in drug development.[1] The pyridazine ring and imidazole moieties are significant pharmacophores, and their complexes are of growing interest in medicinal chemistry.[2][3][4][5]

Introduction to Crystallization of Pyridazine Complexes

The growth of single crystals is a process of bringing a solution to a state of supersaturation under controlled conditions to allow for the slow formation of a crystalline lattice.[6][7] Common techniques rely on gradually changing the solvent environment or temperature to reduce the solubility of the compound of interest.[6][7] For this compound complexes, which are often synthesized as powders, several solution-based methods have proven effective for obtaining diffraction-quality single crystals. These methods include slow evaporation, liquid-liquid (or layering) diffusion, and vapor diffusion.[6][7][8][9]

Data Presentation: Crystallization Parameters

Successful crystallization is highly dependent on a number of variables. The following table summarizes key parameters that should be considered and optimized for growing single crystals of this compound complexes.

ParameterDescriptionRecommended Starting Points
Solvent System The choice of solvent is critical and depends on the solubility of the complex. A solvent in which the complex has moderate solubility is ideal. For diffusion methods, a miscible "anti-solvent" in which the complex is poorly soluble is also required.[1][9]Good Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetonitrile.[1][10] Anti-solvents: Diethyl ether, Hexane, Cyclohexane, Water, Dioxane.[1][9]
Temperature Temperature affects solubility and the rate of solvent evaporation or diffusion. Slower processes at constant temperatures often yield better crystals.[7]Room temperature is a common starting point. For slow cooling methods, a temperature gradient from a higher temperature (e.g., 50-60 °C) to room temperature or lower can be employed.[7]
Concentration A solution that is nearly saturated at the initial temperature is typically used.[7]Prepare a solution close to the saturation point of the complex in the chosen "good" solvent. This often requires some initial solubility tests with small amounts of material.
Molar Ratios The stoichiometry of the metal salt and the this compound ligand can influence the final complex structure and its crystallization behavior.Typically, a 1:1 or 1:2 molar ratio of metal salt to ligand is a good starting point, depending on the coordination preference of the metal ion.
Vessel Geometry The shape and size of the crystallization vessel can affect the rate of evaporation or diffusion. Narrow tubes are often used for layering techniques to create a distinct interface between solvents.[7]Small vials (1-5 mL) for slow evaporation, and test tubes or NMR tubes for diffusion methods are suitable.[9][11]

Experimental Protocols

The following are detailed protocols for the most common and effective techniques for growing single crystals of this compound complexes.

Protocol 1: Slow Evaporation Technique

This is the simplest method for growing single crystals.[7] It is particularly useful when the complex is moderately soluble in a volatile solvent.

Methodology:

  • Solution Preparation: Dissolve the this compound metal complex in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to create a nearly saturated solution. A small amount of undissolved solid should remain.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.[7]

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by the number and size of the holes in the covering.[11]

Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization A Dissolve Complex in Solvent B Filter Solution A->B C Transfer to Vial B->C D Cover and Pierce Holes C->D E Incubate in Vibration-Free Area D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the Slow Evaporation Technique.

Protocol 2: Liquid-Liquid Diffusion (Layering) Technique

This technique involves the slow diffusion of an "anti-solvent" into a solution of the complex, which reduces the solubility and induces crystallization.[7][9]

Methodology:

  • Solution Preparation: Prepare a concentrated solution of the this compound metal complex in a dense solvent in which it is soluble (e.g., DMF or DMSO).

  • Layering: Carefully and slowly layer a less dense "anti-solvent" (e.g., diethyl ether or hexane) on top of the solution of the complex in a narrow tube (e.g., a test tube or NMR tube).[7] Use a syringe or pipette to add the anti-solvent down the side of the tube to minimize mixing and create a distinct interface.[7]

  • Incubation: Seal the tube and leave it undisturbed in a location with a constant temperature.

  • Observation: Over time, the two solvents will slowly diffuse into one another. As the anti-solvent mixes with the solvent, the solubility of the complex will decrease, and crystals should form at the interface of the two liquids.[9] This process can take several days to weeks.

Liquid_Liquid_Diffusion cluster_prep Preparation cluster_layer Layering cluster_cryst Crystallization A Prepare Concentrated Solution of Complex B Carefully Add Anti-Solvent A->B C Create a Distinct Liquid-Liquid Interface B->C D Seal the Tube C->D E Incubate at Constant Temperature D->E F Observe Crystal Formation at Interface E->F

Caption: Workflow for the Liquid-Liquid Diffusion Technique.

Protocol 3: Vapor Diffusion Technique

In this method, a more volatile anti-solvent vaporizes and diffuses into a solution of the complex, gradually inducing crystallization.[1][9] This technique is well-suited for small quantities of material.[1][9]

Methodology:

  • Solution Preparation: Dissolve the this compound metal complex in a small volume of a relatively less volatile solvent (e.g., THF, chloroform, or acetonitrile) in a small, open inner vial.[9]

  • Assembly: Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or jar).

  • Anti-solvent Addition: Add a larger volume of a more volatile anti-solvent (e.g., pentane, diethyl ether, or hexane) to the outer vessel, ensuring the level of the anti-solvent is below the top of the inner vial.[9]

  • Incubation: Seal the outer vessel tightly and leave it in a location with a constant temperature.

  • Observation: The anti-solvent in the outer vessel will slowly vaporize and diffuse into the solution in the inner vial. This will cause the solubility of the complex to decrease, leading to the formation of single crystals over a period of days to weeks.[9]

Vapor_Diffusion cluster_prep Preparation cluster_assembly Assembly cluster_cryst Crystallization A Dissolve Complex in Inner Vial B Place Inner Vial in Outer Vessel A->B C Add Volatile Anti-Solvent to Outer Vessel B->C D Seal Outer Vessel C->D E Incubate at Constant Temperature D->E F Monitor Inner Vial for Crystals E->F

Caption: Workflow for the Vapor Diffusion Technique.

Troubleshooting and Considerations

  • Purity of the Complex: The starting material should be of the highest possible purity. Impurities can inhibit crystallization or lead to the formation of poorly-formed crystals.

  • Solvent Selection: If initial attempts are unsuccessful, systematically vary the solvents and anti-solvents. A good starting point is to use solvents with different polarities and boiling points.[1]

  • Temperature Control: Maintaining a constant temperature is crucial for slow, controlled crystal growth. Fluctuations in temperature can lead to the formation of multiple small crystals instead of a few large ones.

  • Patience is Key: Crystal growth is often a slow process. It is not uncommon for crystals to take weeks or even months to appear. Avoid disturbing the crystallization experiments.

By following these protocols and considering the key parameters, researchers can increase their success rate in obtaining high-quality single crystals of this compound complexes suitable for structural analysis and furthering drug discovery efforts.

References

Methodology for Evaluating the Fluorescent Properties of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in various scientific and biomedical fields. Their inherent fluorescent properties make them attractive candidates for the development of novel fluorescent probes, sensors, and imaging agents. A thorough evaluation of their photophysical characteristics is crucial for understanding their behavior and optimizing their performance in specific applications. This document provides a detailed methodology for the comprehensive evaluation of the fluorescent properties of pyridazine derivatives, including experimental protocols and data presentation guidelines.

Key Fluorescent Properties and Evaluation Workflow

The evaluation of the fluorescent properties of pyridazine derivatives typically involves the characterization of several key parameters. A general workflow for this process is outlined below.

Fluorescent_Property_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_photophysical Photophysical Characterization cluster_application Application-Specific Evaluation synthesis Synthesis & Purification of Pyridazine Derivative uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis Characterize Ground State fluorescence Fluorescence Spectroscopy (Excitation & Emission) uv_vis->fluorescence Determine Excitation Wavelength qy Quantum Yield Determination fluorescence->qy Measure Emission Efficiency lifetime Fluorescence Lifetime Measurement fluorescence->lifetime Characterize Excited State Dynamics solvatochromism Solvatochromism Study fluorescence->solvatochromism Assess Environmental Sensitivity bioimaging Cellular Imaging qy->bioimaging lifetime->bioimaging sensing Analyte Sensing solvatochromism->sensing

Caption: General workflow for the evaluation of fluorescent properties of pyridazine derivatives.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible fluorescence measurements.

  • Solvents: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[1] It is recommended to first measure the emission spectrum of the solvent alone to check for purity.[1]

  • Concentration: Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO, ethanol). For absorbance and fluorescence measurements, prepare a series of dilutions. To minimize inner filter effects, the absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[2]

  • Cuvettes: Use standard 10 mm path length quartz fluorescence cuvettes for measurements.[2]

UV-Visible Absorption and Fluorescence Spectroscopy

These fundamental measurements provide information about the electronic transitions of the molecule.

  • Protocol:

    • Record the UV-Vis absorption spectrum of the pyridazine derivative in the solvent of choice using a spectrophotometer. This will determine the wavelength of maximum absorption (λ_abs).

    • Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its λ_abs.

    • To obtain the fluorescence excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

    • The Stokes shift, which is the difference in wavelength between the maximum absorbance and the maximum emission, can be calculated from these spectra.[3][4]

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a known standard, is commonly used.[2][5]

  • Principle: The quantum yield of an unknown sample (Φ_X) can be calculated relative to a standard (Φ_ST) with a known quantum yield using the following equation[2][5]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the unknown sample and the standard, respectively.

  • Selection of a Standard:

    • Choose a standard that absorbs and emits in a similar spectral region to the pyridazine derivative.[5]

    • Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) and rhodamine 6G in ethanol (Φf = 0.95).[5]

  • Protocol:

    • Prepare a series of five to six dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions should be in the range of 0.02 to 0.1 at the excitation wavelength.[2]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

    • Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).[5]

    • Calculate the quantum yield of the pyridazine derivative using the equation above.

Quantum_Yield_Protocol prep_solutions Prepare Dilutions (Sample & Standard, Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Record Fluorescence Spectra (Same Instrument Settings) measure_abs->measure_fluor integrate Calculate Integrated Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Gradients & Standard's Φf plot->calculate

Caption: Protocol for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[6][7]

  • Instrumentation: A typical TCSPC setup includes a pulsed light source (e.g., picosecond laser diode), a sample holder, a monochromator, a single-photon detector (e.g., single-photon avalanche diode - SPAD), and timing electronics.[6][8]

  • Protocol:

    • The sample is excited by a high-repetition-rate pulsed laser.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

    • This process is repeated many times, and the data is collected to build a histogram of photon arrival times, which represents the fluorescence decay curve.[6]

    • The fluorescence lifetime (τ) is then determined by fitting the decay curve to an exponential function.

Solvatochromism Studies

Many pyridazine derivatives exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[9][10] This property is valuable for developing sensors for environmental polarity.

  • Protocol:

    • Prepare solutions of the pyridazine derivative at the same concentration in a range of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

    • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

    • Analyze the shifts in the maximum absorption and emission wavelengths as a function of solvent polarity. This can be correlated with solvent polarity scales such as the Lippert-Mataga plot.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Photophysical Properties of Pyridazine Derivatives in Different Solvents

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φf)Lifetime (τ, ns)
TolueneDataDataDataDataData
ChloroformDataDataDataDataData
Ethyl AcetateDataDataDataDataData
EthanolDataDataDataDataData
WaterDataDataDataDataData

Note: Data should be presented as mean ± standard deviation from at least three independent experiments.

Applications in Bioimaging

The fluorescent properties of pyridazine derivatives make them promising candidates for bioimaging applications.[3][11][12][13]

Cellular Imaging Protocol
  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions.

  • Probe Incubation: Incubate the cells with a specific concentration of the pyridazine derivative probe for a predetermined time.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope or a confocal microscope with the appropriate excitation and emission filters.

Cellular_Imaging_Workflow cell_culture Culture Cells incubation Incubate with Pyridazine Probe cell_culture->incubation washing Wash with PBS incubation->washing imaging Image with Fluorescence Microscope washing->imaging

Caption: A simplified workflow for cellular imaging using a fluorescent pyridazine probe.

Conclusion

This document provides a comprehensive set of protocols and guidelines for the systematic evaluation of the fluorescent properties of pyridazine derivatives. By following these methodologies, researchers can obtain reliable and comparable data, which is essential for the rational design and development of novel fluorescent materials for a wide range of applications, from chemical sensing to advanced bioimaging.

References

Application Notes and Protocols: 3,6-Di(1H-imidazol-1-yl)pyridazine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 3,6-Di(1H-imidazol-1-yl)pyridazine

This compound is a nitrogen-rich heterocyclic compound with the molecular formula C₁₀H₈N₆. Its structure, featuring a central electron-deficient pyridazine core linked to two electron-rich imidazole rings, suggests potential for interesting photophysical and electronic properties relevant to OLEDs. Nitrogen heterocycles are widely utilized in OLEDs as host materials, electron transport materials (ETMs), and even as emitters, owing to their good thermal stability, and tunable electronic properties.[1][2] The imidazole moiety, in particular, is a common building block in various functional OLED materials.[3][4][5]

Compound Properties:

PropertyValue
Molecular Formula C₁₀H₈N₆
Molecular Weight 212.2 g/mol
CAS Number 177648-99-6

Potential Applications in OLEDs

Based on the functionalities of similar compounds, this compound could potentially be employed in OLEDs in the following roles:

  • Host Material: The high triplet energy expected from the combination of pyridazine and imidazole units could make it a suitable host for phosphorescent emitters (PhOLEDs), particularly for blue and green phosphors.[2]

  • Electron Transport Material (ETL): The electron-deficient nature of the pyridazine ring suggests that this molecule could facilitate electron transport from the emissive layer to the cathode.[1]

  • Emitter: While less common for such structures, with appropriate molecular design and substitution, it could potentially serve as a blue fluorescent emitter.

Synthesis Protocols (General Approaches)

A general approach for the synthesis of N-aryl imidazoles often involves the coupling of an aryl halide with imidazole in the presence of a catalyst.[6][7]

Hypothetical Synthetic Protocol for this compound

This protocol is a hypothetical route starting from 3,6-dichloropyridazine and imidazole.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1 equivalent), imidazole (2.2 equivalents), CuI (0.2 equivalents), and K₂CO₃ (3 equivalents).

  • Add anhydrous DMF to the flask and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 120-140 °C and maintain stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product & Analysis Reactant1 3,6-Dichloropyridazine Reaction Heating & Stirring (120-140°C, 24-48h) Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Catalyst CuI / K₂CO₃ Catalyst->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, Mass Spec Product->Characterization

Caption: Hypothetical synthesis workflow for this compound.

OLED Device Fabrication and Characterization Protocols

The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation, a common technique for small molecule organic electronics. The exact layer thicknesses and materials will need to be optimized depending on the intended role of this compound.

Substrate Preparation
  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in an oven at 120 °C for at least 30 minutes.

  • Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication (Thermal Evaporation)

The device layers are deposited sequentially in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance. A typical device architecture where this compound could be tested as a host material is as follows:

ITO / HTL / EML (Host:Emitter) / HBL / ETL / EIL / Cathode

  • HTL (Hole Transport Layer): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) or TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane). Typical thickness: 30-50 nm.

  • EML (Emissive Layer): this compound as the host material doped with a phosphorescent emitter (e.g., Ir(ppy)₃ for green, FIrpic for blue). The doping concentration typically ranges from 5% to 20%. Typical thickness: 20-30 nm.

  • HBL (Hole Blocking Layer): e.g., TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene) or BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline). This layer confines excitons within the EML. Typical thickness: 10 nm.

  • ETL (Electron Transport Layer): e.g., TPBi or Alq₃ (Tris(8-hydroxyquinolinato)aluminium). If this compound is being tested as an ETL, it would be deposited as this layer. Typical thickness: 20-40 nm.

  • EIL (Electron Injection Layer): A thin layer of a low work function material like LiF (Lithium Fluoride) or Liq (8-Hydroxyquinolinolato-lithium). Typical thickness: 1 nm.

  • Cathode: A metal with a low work function, typically Aluminum (Al) or a bilayer of LiF/Al. Typical thickness: 100-150 nm.

OLED_Fabrication cluster_device OLED Device Structure cluster_process Fabrication Process Device Anode (ITO) Hole Transport Layer (HTL) Emissive Layer (EML) Hole Blocking Layer (HBL) Electron Transport Layer (ETL) Electron Injection Layer (EIL) Cathode (Al) Start Start: Clean ITO Substrate Deposition Thermal Evaporation in High Vacuum Start->Deposition UV-Ozone Treatment Encapsulation Device Encapsulation Deposition->Encapsulation Layer-by-Layer Deposition End Finished Device Encapsulation->End

Caption: General workflow for OLED device fabrication.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.

  • Electroluminescence (EL) Spectra: Measured using a spectroradiometer to determine the emission color and calculate the CIE (Commission Internationale de l'Éclairage) coordinates.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Luminance divided by current density.

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

Performance Data of Analogous Compounds

The following tables summarize the performance of OLEDs using materials with structural similarities to this compound. This data can serve as a benchmark for evaluating the performance of new devices.

Table 1: Performance of OLEDs with Imidazole-based Emitters [8]

CompoundRoleMax. Luminance (cd/m²)Max. EQE (%)CIE (x, y)
BCzB-PPIEmitter11,3644.43(0.157, 0.080)
Cz-SBDPIEmitter12,9846.2(0.15, 0.06)

Table 2: Performance of PhOLEDs with Pyridinyl-Carbazole Host Materials [9]

Host MaterialEmitter (dopant)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)
H2FIrpic (15%)23.924.910.3

Table 3: Performance of PhOLEDs with Pyridazine-based Materials [10][11]

CompoundRoleMax. EQE (%)Emission Color
Pyridazine-phenoxazine derivativeEmitter> 5.8Yellow-Green
3CzPyaPyHost17.7Green

Conclusion

While this compound remains an unexplored material for OLED applications, its chemical structure holds promise. The presence of both electron-deficient pyridazine and electron-rich imidazole moieties suggests it could function effectively as a host or an electron transport material. The provided protocols and comparative data from analogous compounds offer a solid foundation for initiating research into the synthesis, characterization, and device application of this novel compound. Future work should focus on developing an efficient synthesis, characterizing its photophysical and electrochemical properties, and systematically evaluating its performance in various OLED architectures.

References

Application Note: Quantitative Analysis of 3,6-Di(1H-imidazol-1-yl)pyridazine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 3,6-Di(1H-imidazol-1-yl)pyridazine in samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a heterocyclic compound incorporating both pyridazine and imidazole rings.[1][2] Such structures are of interest in medicinal chemistry and drug discovery.[3][4][5] Accurate and precise quantification of this compound is essential for various stages of research and development, including purity assessment, solubility studies, and in vitro assay development. This application note describes a robust RP-HPLC method for the reliable quantification of this compound. While specific methods for this exact analyte are not widely published, the principles outlined here are based on established analytical techniques for similar imidazole and pyridazine-containing molecules.[6][7][8]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)[1]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Dimethyl sulfoxide (DMSO), analytical grade

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • pH meter

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. Sonicate if necessary to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix. For a simple purity assessment of a synthesized compound:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 10 mL of DMSO to create a nominal concentration of 100 µg/mL.

  • Further dilute with the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

For more complex matrices like biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[7][9]

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Inject a quality control (QC) standard (a mid-range calibration standard) every 10-15 sample injections to monitor system performance.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance data for this analytical method.

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 6.5 minutes

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a sample.

G sample Sample Receipt prep Sample Preparation (Weighing, Dissolution, Dilution) sample->prep filter Filtration (0.45 µm) prep->filter hplc HPLC Analysis (Injection & Data Acquisition) filter->hplc process Data Processing (Integration & Calibration Curve) hplc->process calib Preparation of Calibration Standards calib->hplc report Final Report (Quantification Results) process->report

Caption: General workflow for HPLC quantification.

This application note provides a comprehensive, albeit hypothetical, framework for the quantitative analysis of this compound. The method parameters should be optimized and validated for the specific instrumentation and sample matrix used.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and imidazole. This reaction is typically catalyzed by a copper or palladium complex to achieve good yields under milder conditions. The starting material, 3,6-dichloropyridazine, can be synthesized from pyridazine-3,6-diol (maleic hydrazide) using a chlorinating agent like phosphorus oxychloride.[1][2][3]

Q2: Which catalyst system is better, copper or palladium?

A2: Both copper and palladium catalysts are effective for the N-arylation of imidazoles.[4][5] Copper-based systems (e.g., CuI with a ligand like 1,10-phenanthroline or 8-hydroxyquinoline) are often more traditional and cost-effective.[6] Palladium-based systems (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos) can be highly efficient, sometimes at lower catalyst loadings, but may require pre-activation of the catalyst as imidazoles can inhibit its formation.[5][7] The optimal choice may depend on substrate scope, available resources, and desired reaction conditions.

Q3: I am observing a significant amount of mono-substituted product (3-chloro-6-(1H-imidazol-1-yl)pyridazine). How can I favor the di-substituted product?

A3: To favor the formation of the di-substituted product, you should use a molar excess of imidazole (at least 2.2 equivalents relative to 3,6-dichloropyridazine). Increasing the reaction temperature and/or extending the reaction time can also promote the second substitution. Ensure your base is present in sufficient quantity (at least 2 equivalents) to neutralize the HCl generated in both substitution steps.

Q4: What are the most common side reactions in this synthesis?

A4: Besides incomplete substitution leading to the mono-substituted product, potential side reactions include hydrolysis of the chloro-substituents if water is present, and catalyst-mediated side reactions. With palladium catalysts, reductive dehalogenation of the starting material or product can sometimes occur.

Q5: What is a suitable work-up and purification procedure for the final product?

A5: After the reaction, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. Purification is commonly achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of 3,6-Dichloropyridazine 1. Inactive catalyst.1a. For Pd catalysts, pre-mix Pd₂(dba)₃ and the ligand in the solvent and heat briefly before adding other reagents to form the active complex.[5][7] 1b. Use fresh, high-purity catalyst and ligand. 1c. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.
2. Insufficient temperature.2. Increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Cu-catalyzed reactions are 110-130 °C.[6]
3. Inappropriate base or solvent.3a. Ensure the base is strong enough and sufficiently soluble. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[5] 3b. Use a high-boiling point polar aprotic solvent like DMF, DMSO, or dioxane.
Reaction stops at the mono-substituted intermediate 1. Insufficient imidazole or base.1. Increase the equivalents of imidazole to 2.2-2.5 and the base to 2.2-3.0 equivalents.
2. Reaction time is too short or temperature is too low.2. Increase the reaction time and/or temperature to drive the second substitution, which is typically slower than the first due to electronic effects.
Low Yield of Desired Product 1. Poor catalyst efficiency.1. Screen different ligands for the chosen metal catalyst. For copper, 1,10-phenanthroline derivatives can be effective.[4] For palladium, biaryl phosphine ligands are often used.[5]
2. Product degradation.2. If the product is unstable at high temperatures, try to lower the reaction temperature and compensate with a longer reaction time or a more active catalyst system.
3. Difficult purification.3. Optimize the column chromatography conditions (e.g., different solvent system, gradient elution) to improve separation from byproducts.
Formation of Unidentified Byproducts 1. Presence of moisture or air.1. Use anhydrous solvents and reagents. Thoroughly dry all glassware and maintain an inert atmosphere throughout the reaction.
2. Side reactions related to the solvent.2. Consider changing the solvent. For example, DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol[1]
  • To a round-bottom flask charged with pyridazine-3,6-diol (1 equivalent), add phosphorus oxychloride (POCl₃, 5 equivalents) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Carefully concentrate the reaction mixture under vacuum to remove excess POCl₃.

  • Dilute the resulting thick mass with ethyl acetate and slowly quench by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.

Optimized Synthesis of this compound (Copper-Catalyzed)

This protocol is a representative procedure based on general methods for copper-catalyzed N-arylation of imidazoles.[4][6]

  • To an oven-dried Schlenk tube, add CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and Cs₂CO₃ (2.5 equivalents).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 3,6-dichloropyridazine (1 equivalent) and imidazole (2.2 equivalents).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazoles

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
CuI / 1,10-PhenanthrolineCs₂CO₃DMF110Good to Excellent[4]
Cu₂O / 4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Toluene110Good to Excellent[4]
CuI / 8-HydroxyquinolineTetraethylammonium CarbonateDMF/H₂O130Good[6]
Pd₂(dba)₃ / Biaryl Phosphine Ligand (L1)K₃PO₄Toluene120Moderate to High[5]

Visualizations

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start_pyridazine 3,6-Dichloropyridazine setup Combine Reagents under Inert Atmosphere start_pyridazine->setup start_imidazole Imidazole start_imidazole->setup start_catalyst Catalyst System (Cu or Pd based) start_catalyst->setup start_base Base (e.g., Cs2CO3) start_base->setup start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->setup heating Heat Reaction Mixture (e.g., 110-130 °C) setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (T°, time) sufficient? start->check_conditions check_reagents Are stoichiometry & reagents correct? start->check_reagents solution_catalyst Pre-activate catalyst Use fresh reagents Ensure inert atmosphere check_catalyst->solution_catalyst No solution_conditions Increase temperature Increase reaction time check_conditions->solution_conditions No solution_reagents Use excess imidazole/base Use anhydrous solvent check_reagents->solution_reagents No success Improved Yield solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.

References

overcoming solubility issues with 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 3,6-Di(1H-imidazol-1-yl)pyridazine. The information herein is designed to troubleshoot common issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I'm observing poor solubility of this compound in water. Is this expected?

A2: Yes, it is not uncommon for heterocyclic compounds of this nature to exhibit limited aqueous solubility at neutral pH.[3] Factors such as strong intermolecular forces in the solid state can hinder the dissolution process. For a drug to be effectively absorbed, it generally needs to be in a solution at the site of absorption.[4]

Q3: What initial steps can I take to improve the solubility of this compound for my in vitro assays?

A3: A good starting point is to assess the compound's solubility in a range of solvents with varying polarities. This includes common organic solvents like DMSO, DMF, and ethanol, as well as aqueous buffers at different pH values. For many poorly soluble compounds, creating a concentrated stock solution in an organic solvent like DMSO is a standard practice, which is then diluted into the aqueous assay medium.

Q4: Can pH adjustment be used to enhance the solubility of this compound?

A4: Yes, pH adjustment is a primary strategy for improving the solubility of ionizable compounds.[3][5] Given the presence of basic nitrogen atoms in the imidazole and pyridazine rings, lowering the pH of the aqueous medium should lead to protonation and the formation of more soluble salt forms. Experimenting with acidic buffers (e.g., citrate or acetate buffers) is recommended.

Q5: Are there other common laboratory techniques to increase the solubility of this compound?

A5: Several techniques can be employed to enhance solubility. These include the use of co-solvents, surfactants, and complexing agents.[3][6][7] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the biological system to the excipients.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. The compound has low aqueous solubility, and the dilution pushes it beyond its saturation point.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the assay. 3. Use a different solubilization technique, such as preparing the compound in an aqueous solution with a solubilizing excipient (e.g., a cyclodextrin).
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect all solutions for precipitation before use. 2. Determine the kinetic solubility of the compound in your specific assay medium. 3. Consider using a formulation approach, such as a solid dispersion or nanosuspension, for more consistent delivery.[7]
Difficulty dissolving the compound in any solvent. The compound may be in a highly stable crystalline form.1. Try gentle heating and sonication to aid dissolution. 2. Explore a wider range of solvents, including more polar aprotic solvents like NMP or DMA. 3. Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[5]
Compound appears to degrade after solubilization. The chosen solvent or pH condition is causing chemical instability.1. Assess the stability of the compound in the selected solvent system over time using techniques like HPLC. 2. Use freshly prepared solutions for all experiments. 3. If pH adjustment is used, evaluate the compound's stability at that pH.

Quantitative Solubility Data (Illustrative)

Since experimental data for this compound is not publicly available, the following table provides an illustrative example of how solubility data for a similar compound might be presented. Note: This data is hypothetical and for demonstrative purposes only.

Solvent System Temperature (°C) Solubility (µg/mL)
Water (pH 7.4)25< 1
0.1 N HCl (pH 1.2)2550 - 100
PBS (pH 7.4)25< 5
DMSO25> 50,000
Ethanol25100 - 200
5% DMSO in PBS (pH 7.4)2510 - 20
20% Solutol HS 15 in water25500 - 1000

Experimental Protocols

Protocol 1: Screening for Suitable Solvents
  • Objective: To identify a suitable solvent for preparing a stock solution.

  • Materials: this compound, a selection of solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, Acetonitrile, DMF), microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not dissolve, sonicate the tube for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • If the compound is fully dissolved, it is soluble at that concentration (e.g., 10 mg/mL). If not, incrementally add more solvent and repeat steps 3-5 until dissolution is achieved or a practical volume limit is reached.

    • Repeat for each solvent.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the effect of pH on the aqueous solubility of the compound.

  • Materials: this compound, a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8), shaker incubator, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Dissolution Process cluster_analysis Analysis start Start: Undissolved Compound weigh Weigh Compound start->weigh add_solvent Add Solvent/Buffer weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate If needed heat Gentle Heating sonicate->heat If needed observe Visual Observation heat->observe end_soluble Soluble Stock Solution observe->end_soluble Dissolved end_insoluble Insoluble observe->end_insoluble Not Dissolved quantify Quantify Concentration (e.g., HPLC) end_soluble->quantify

Caption: Workflow for solubility testing of this compound.

troubleshooting_logic cluster_options Troubleshooting Options cluster_outcome Outcome start Compound Precipitates in Aqueous Medium ph_adjust Adjust pH (Lower pH for basic compounds) start->ph_adjust cosolvent Use Co-solvents (e.g., DMSO, Ethanol) start->cosolvent surfactant Add Surfactants (e.g., Tween 80) start->surfactant complexation Use Complexing Agents (e.g., Cyclodextrins) start->complexation success Solubility Improved ph_adjust->success cosolvent->success surfactant->success complexation->success

Caption: Decision tree for addressing precipitation issues.

References

Technical Support Center: Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Di(1H-imidazol-1-yl)pyridazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base. The two chlorine atoms on the pyridazine ring are sequentially replaced by imidazole moieties.

Q2: What are the key reagents and typical solvents used in this synthesis?

The key reagents are 3,6-dichloropyridazine and imidazole. A base is required to neutralize the HCl generated during the reaction. Common solvents for this type of reaction are polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or polar protic solvents like ethanol or isopropanol.

Q3: What is a common side product in this reaction?

A common side product is the mono-substituted intermediate, 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This occurs when the reaction does not proceed to completion, leaving one of the chlorine atoms on the pyridazine ring unreacted.

Q4: What are the typical yields for this type of reaction?

While specific yield data for this compound is not extensively published, analogous nucleophilic aromatic substitution reactions on 3,6-dichloropyridazine suggest that yields can vary significantly based on the reaction conditions. Optimizing parameters such as temperature, reaction time, and stoichiometry of reactants is crucial for achieving higher yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric excess of imidazole (e.g., 2.2-2.5 equivalents). - Use a stronger base or a higher concentration of the base.
Sub-optimal solvent.- Screen different solvents. DMF or DMSO often facilitate SNAr reactions more effectively than alcohols.
Degradation of starting material or product.- If the reaction is run at a high temperature for an extended period, degradation may occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of Mono-substituted Intermediate Insufficient reaction time or temperature.- As with low yield, increase the reaction time and/or temperature to drive the second substitution to completion.
Insufficient amount of imidazole or base.- Ensure at least two equivalents of both imidazole and the base are used.
Formation of Unidentified Impurities Side reactions involving the imidazole ring.- Use milder reaction conditions (lower temperature, weaker base) if possible. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Impure starting materials.- Verify the purity of 3,6-dichloropyridazine and imidazole before starting the reaction. Purify if necessary.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- After the reaction, try precipitating the product by adding a non-polar co-solvent (e.g., water or heptane).
Co-precipitation of inorganic salts.- If using an inorganic base, ensure it is completely removed during the work-up. This can be achieved by washing the organic extract with water.
Similar polarity of product and impurities.- Utilize column chromatography with a carefully selected eluent system for purification. - Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of imidazole (2.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents, handle with extreme care) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Parameter Condition A (Literature-based suggestion) Condition B (Optimized Suggestion) Expected Outcome
3,6-Dichloropyridazine 1.0 eq1.0 eqStarting material
Imidazole 2.2 eq2.5 eqNucleophile
Base K2CO3 (2.5 eq)NaH (2.2 eq)HCl scavenger
Solvent EthanolAnhydrous DMFReaction medium
Temperature Reflux (approx. 78 °C)100 °CReaction condition
Reaction Time 12-24 hours8-12 hoursReaction condition
Yield ModeratePotentially higherProduct yield

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3,6-Dichloropyridazine ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 Imidazole Reactant2->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Quenching with Water ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Time/Temperature Incomplete->Increase_Time_Temp Check_Stoichiometry Check Stoichiometry (Imidazole/Base) Incomplete->Check_Stoichiometry Check_Workup Review Work-up & Purification Complete->Check_Workup Check_Degradation Check for Degradation Complete->Check_Degradation Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Check_Workup->Optimize_Purification Milder_Conditions Use Milder Conditions Check_Degradation->Milder_Conditions

Caption: Logical troubleshooting steps for addressing low product yield.

Technical Support Center: Troubleshooting Common Problems in Pyridazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyridazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a consistently low or no yield of my desired pyridazine product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazine synthesis. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:

  • Purity of Starting Materials: The purity of your dicarbonyl compounds (or their precursors like γ-ketoacids) and hydrazine derivatives is critical. Impurities can lead to undesirable side reactions that consume starting materials and inhibit the desired cyclization.[1]

    • Recommendation: Always use freshly purified reagents. Verify the purity of your starting materials via techniques like NMR or melting point analysis before commencing the synthesis.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence of a catalyst are all critical parameters that can significantly impact the reaction yield.[2][3]

    • Recommendation: A systematic optimization of reaction conditions is recommended. Consider screening different solvents and temperatures. For instance, some reactions may require elevated temperatures to proceed efficiently, while others might need milder conditions to prevent degradation.[2]

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears stalled, consider extending the reaction time or gradually increasing the temperature.[2]

  • Product Degradation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions.[2]

    • Recommendation: If you suspect product degradation, consider using milder reagents and conditions. For example, avoid highly acidic or basic conditions during the workup process if your product is known to be labile.[2]

Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. What are the common side reactions in pyridazine synthesis?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired pyridazine derivative. Common side reactions include:

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazine products.[1] The regioselectivity can sometimes be influenced by adjusting reaction conditions or employing specific catalysts.[1]

  • N-Alkylation Mixture: When using an alkylhydrazine, there is a possibility of obtaining a mixture of N-alkylated products due to the presence of two nitrogen atoms in the pyridazine ring.[1] The regioselectivity of this alkylation is influenced by steric hindrance and the electronic effects of substituents on the pyridazine ring.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine starting material or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

  • Formation of Imidazoles: In some synthesis routes, particularly those involving sugars and ammonia, the formation of imidazole derivatives as byproducts can occur.[4]

Q3: I am struggling with the purification of my final pyridazine product. What are some effective purification strategies?

A3: The purification of pyridazine derivatives can be challenging due to their basicity and the potential for similar polarities between the product and byproducts.[3] Here are some recommended purification techniques:

  • Column Chromatography: This is a versatile technique for separating pyridazine compounds. However, the basic nature of pyridazines can sometimes cause tailing on silica gel.[3]

    • Tip: To mitigate tailing, consider adding a small amount of a base, such as triethylamine, to the eluent.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Crystallization: If your pyridazine derivative is a solid, crystallization can be a highly effective method for achieving high purity.[3]

  • Acid-Base Extraction: The basicity of the pyridazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The pyridazine derivative will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. The pyridazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Distillation: For liquid pyridazine derivatives, distillation can be an effective purification method.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield

EntryDicarbonyl CompoundHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenyl-fulveneHydrazine hydrateMethanolRoom Temp2471.2[1][5]
2Thienyl-substituted fulveneHydrazine hydrateNot specifiedNot specifiedNot specified43[5]
3Tolyl-substituted fulveneHydrazine hydrateNot specifiedNot specifiedNot specified51[5]

Experimental Protocols

Protocol 1: General Synthesis of Pyridazines from 1,4-Diketones and Hydrazine

This protocol describes a general procedure for the synthesis of pyridazine derivatives through the condensation of a 1,4-diketone with hydrazine, followed by oxidation.[6]

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.0 - 1.2 eq)

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., Bromine, Nitric Acid, or air)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent like ethanol.

  • Add hydrazine hydrate (1.0 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the starting material is consumed. This step forms the dihydropyridazine intermediate.[6]

  • Oxidation: Once the formation of the dihydropyridazine is complete, add an oxidizing agent to the reaction mixture. The choice of oxidizing agent will depend on the stability of your compound. Air oxidation can sometimes be sufficient.

  • Workup: After the oxidation is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed in an acidic solvent, neutralize it carefully with a sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel or by crystallization to obtain the pure pyridazine derivative.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction check_degradation Investigate Product Degradation start->check_degradation impure Impure Starting Materials Detected check_purity->impure Purity Issues? suboptimal Suboptimal Conditions Suspected optimize_conditions->suboptimal Conditions Optimal? incomplete Incomplete Reaction Observed monitor_reaction->incomplete Reaction Complete? degradation Degradation Suspected check_degradation->degradation Degradation Likely? impure->optimize_conditions No purify_reagents Purify Reagents (Distillation, Recrystallization) impure->purify_reagents Yes solution Improved Yield purify_reagents->solution suboptimal->monitor_reaction Yes screen_solvents Screen Solvents & Temperatures suboptimal->screen_solvents No screen_solvents->solution incomplete->check_degradation Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time No extend_time->solution milder_conditions Use Milder Reagents and Workup degradation->milder_conditions Yes degradation->solution No milder_conditions->solution

Caption: Troubleshooting workflow for addressing low product yield.

Side_Reaction_Analysis start Multiple Spots on TLC (Side Products) unsymmetrical_sm Unsymmetrical 1,4-Dicarbonyl Starting Material? start->unsymmetrical_sm alkylhydrazine_sm Using an Alkylhydrazine? start->alkylhydrazine_sm harsh_conditions Harsh Reaction Conditions (High Temp, Strong Reagents)? start->harsh_conditions regioisomers Potential Formation of Regioisomers unsymmetrical_sm->regioisomers Yes unsymmetrical_sm->alkylhydrazine_sm No purification_strategy Select Appropriate Purification Strategy regioisomers->purification_strategy n_alkylation Mixture of N-Alkylated Products Possible alkylhydrazine_sm->n_alkylation Yes alkylhydrazine_sm->harsh_conditions No n_alkylation->purification_strategy nn_cleavage Risk of N-N Bond Cleavage harsh_conditions->nn_cleavage Yes harsh_conditions->purification_strategy No nn_cleavage->purification_strategy

Caption: Logical flow for identifying potential side reactions.

References

Technical Support Center: Purification Strategies for 3,6-Di(1H-imidazol-1-yl)pyridazine and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,6-Di(1H-imidazol-1-yl)pyridazine and its complexes. The information is presented in a question-and-answer format to provide direct and actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The synthesis of this compound generally starts from 3,6-dichloropyridazine. This precursor undergoes a nucleophilic substitution reaction with imidazole.

Q2: What are the common purification techniques for crude this compound?

The most common purification methods for the crude ligand are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q3: Which solvents are recommended for the recrystallization of this compound?

Recrystallization of the ligand has been successfully performed using solvents such as ethanol. For related imidazole-based compounds, pouring the reaction mixture into ice-cold water can induce the precipitation of a crystalline product, which can then be further purified by recrystallization from ethanol.

Q4: What conditions are suitable for the column chromatography of this compound?

For purifications via column chromatography, silica gel is a common stationary phase. A mixture of dichloromethane and ethyl acetate has been used as the eluent for similar chloro-substituted imidazo[1,2-b]pyridazine compounds. The polarity of the eluent may need to be optimized based on TLC analysis of the crude product.

Q5: How are metal complexes of this compound typically synthesized and purified?

Metal complexes of this ligand are often synthesized using solvothermal methods. Purification of the resulting complexes is typically achieved by washing with the reaction solvents to remove any unreacted ligand and metal salts, followed by drying under vacuum. The crystalline nature of many of these complexes, as evidenced by X-ray diffraction studies, suggests that direct crystallization from the reaction mixture is a primary purification step.

Troubleshooting Guides

Ligand Purification
Problem Possible Cause Troubleshooting Steps
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different recrystallization solvent or a solvent mixture. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling out during recrystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is inappropriate.- Use a larger volume of solvent. - Add a co-solvent that reduces the overall solvating power. - Ensure the solution cools slowly to encourage crystal nucleation.
Persistent impurities after recrystallization Impurities have similar solubility profiles to the product.- Consider purification by column chromatography before recrystallization. - Perform a second recrystallization with a different solvent system.
Streaking or tailing on silica gel TLC/column The basic nitrogen atoms of the imidazole and pyridazine rings are interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica. - Consider using a different stationary phase, such as neutral or basic alumina.
Product is a non-crystalline powder Rapid precipitation from the reaction mixture.- Attempt to recrystallize the powder from a suitable solvent to obtain a crystalline solid.
Complex Purification
Problem Possible Cause Troubleshooting Steps
Contamination with unreacted ligand The ligand was used in excess or the reaction did not go to completion.- Wash the complex thoroughly with a solvent in which the ligand is soluble but the complex is not. - Optimize the stoichiometry of the reactants in the synthesis.
Formation of an amorphous precipitate instead of crystals The reaction conditions (e.g., temperature, concentration, solvent) are not optimal for crystal growth.- Adjust the solvothermal reaction parameters, such as the temperature ramp and cooling rates. - Screen different solvents or solvent mixtures. - Vary the concentration of the reactants.
The isolated complex is a mixture of products Multiple coordination modes or the formation of different polymeric structures.- Precise control over the reaction stoichiometry and conditions is crucial. - Attempts to separate the different complex species can be made by fractional crystallization if solubility differences allow.
Low yield of the desired complex Sub-optimal reaction conditions or product loss during work-up.- Systematically vary the reaction temperature, time, and reactant ratios to find the optimal conditions. - Ensure the washing solvents do not dissolve a significant amount of the product complex.

Experimental Protocols

Synthesis of this compound (Ligand)
  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine in a suitable solvent such as DMF.

  • Addition of Imidazole: Add an excess of imidazole to the solution, along with a base such as potassium carbonate to act as a proton scavenger.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.

  • Purification:

    • Recrystallization: Collect the crude solid by filtration and recrystallize it from a suitable solvent like ethanol.

    • Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of a suitable solvent and purify by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane/ethyl acetate).

General Synthesis of Metal Complexes

The following is a general protocol for the solvothermal synthesis of metal complexes with this compound, based on reported procedures:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, a metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂, Co(NO₃)₂), and a co-ligand if applicable (e.g., a dicarboxylic acid) in a suitable solvent or solvent mixture (e.g., H₂O, DMF, ethanol).

  • Sealing and Heating: Seal the autoclave and heat it to a specific temperature (typically between 100-180 °C) for a period of 1 to 3 days.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the crystals with the reaction solvents to remove any unreacted starting materials and then dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_purification Ligand Purification cluster_complexation Complex Synthesis start Start: 3,6-Dichloropyridazine & Imidazole reaction Nucleophilic Substitution (e.g., in DMF with K2CO3) start->reaction workup Precipitation (in ice-water) reaction->workup crude Crude Ligand workup->crude recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization column_chromatography Column Chromatography (Silica, DCM/EtOAc) crude->column_chromatography pure_ligand Pure Ligand recrystallization->pure_ligand column_chromatography->pure_ligand solvothermal Solvothermal Reaction (with Metal Salt) pure_ligand->solvothermal crystallization Crystallization solvothermal->crystallization washing Washing & Drying crystallization->washing pure_complex Pure Complex washing->pure_complex

Caption: Experimental workflow for the synthesis and purification of this compound and its metal complexes.

troubleshooting_logic cluster_ligand Ligand Purification cluster_complex Complex Purification start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out impurities Persistent Impurities? start->impurities streaking TLC/Column Streaking? start->streaking unreacted_ligand Unreacted Ligand? start->unreacted_ligand amorphous Amorphous Product? start->amorphous sol_yield Change Solvent/ Concentration low_yield->sol_yield sol_oiling Adjust Solvent/ Cooling Rate oiling_out->sol_oiling sol_impurities Use Alternative Purification Method impurities->sol_impurities sol_streaking Add Basic Modifier/ Change Stationary Phase streaking->sol_streaking sol_ligand Thorough Washing/ Optimize Stoichiometry unreacted_ligand->sol_ligand sol_amorphous Optimize Solvothermal Conditions amorphous->sol_amorphous

Caption: Troubleshooting decision tree for the purification of this compound and its complexes.

Technical Support Center: Enhancing the Stability of Metal Complexes with 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving metal complexes with the ligand 3,6-Di(1H-imidazol-1-yl)pyridazine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound and its metal complexes.

Issue 1: Low Yield During Ligand or Complex Synthesis

Q: We are experiencing low yields in the synthesis of our this compound metal complex. What are the potential causes and how can we optimize the reaction?

A: Low yields can arise from several factors, from the initial ligand synthesis to the final complexation step. Consider the following troubleshooting strategies:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature. Ensure adequate mixing to promote reactant interaction.

  • Side Reactions:

    • Solution: The formation of disubstituted byproducts can be an issue. If the reaction involves substitution, using a molar excess of one reactant can favor the desired product. For instance, in the synthesis of the ligand from 3,6-dichloropyridazine and imidazole, using an excess of imidazole can help prevent the formation of polymeric byproducts.

  • Purity of Starting Materials:

    • Solution: Impurities in the starting materials, such as the metal salt or the ligand, can interfere with the reaction. Ensure the purity of your reactants before use. Recrystallization or distillation of the starting materials may be necessary.

  • Inefficient Neutralization of Byproducts:

    • Solution: In reactions that generate acidic byproducts (e.g., HCl), ensure efficient neutralization. The choice of base is crucial; a non-nucleophilic base like triethylamine or an inorganic base such as potassium carbonate is often preferred to avoid competition with the primary nucleophile.

  • Solvent Effects:

    • Solution: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For the synthesis of metal-organic frameworks (MOFs) and related complexes, the solvent can influence crystal formation and stability. Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific complex.

Issue 2: Difficulty in Purification of the Metal Complex

Q: We are facing challenges in purifying our this compound metal complex. What are the recommended purification techniques?

A: The purification of metal complexes can be challenging due to their often-limited solubility and potential instability. Here are some common techniques and troubleshooting tips:

  • Recrystallization:

    • Technique: This is the most common method for purifying solid complexes. Dissolve the crude complex in a suitable solvent at an elevated temperature and allow it to cool slowly.

    • Troubleshooting:

      • Oiling out: If the complex separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

      • No crystal formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound. You can also try adding an "anti-solvent" (a solvent in which the complex is poorly soluble) dropwise to the solution.

  • Column Chromatography:

    • Technique: This method can be effective for separating the desired complex from unreacted ligand and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent is critical.

    • Troubleshooting:

      • Decomposition on the column: Some metal complexes can decompose on acidic stationary phases like silica gel. Using a deactivated stationary phase (e.g., neutral alumina) or adding a small amount of a base (like triethylamine) to the eluent can help mitigate this.

      • Poor separation: If the separation is not effective, a gradient elution (gradually increasing the polarity of the eluent) might provide better resolution.

  • Washing/Trituration:

    • Technique: If the impurities have significantly different solubilities than the product, washing the crude solid with a solvent that dissolves the impurities but not the complex can be a simple and effective purification step.

Issue 3: Complex Instability

Q: Our purified this compound metal complex appears to be unstable over time or under certain conditions. How can we enhance its stability?

A: The stability of metal complexes is influenced by various factors, including the metal ion, the ligand, the solvent, and environmental conditions like pH and temperature.

  • Solvent Selection:

    • Consideration: The solvent can play a crucial role in the stability of metal complexes. For some metal-organic frameworks, the presence of certain solvents within the pores can thermodynamically stabilize the structure. Conversely, some solvents can coordinate to the metal center and lead to ligand displacement.

    • Recommendation: Store the complex in a non-coordinating solvent in which it is sparingly soluble. If the complex is sensitive to moisture, use anhydrous solvents and store it under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control:

    • Consideration: The pH of the solution can significantly affect the stability of metal-imidazole complexes. The protonation state of the imidazole nitrogen atoms can influence their coordinating ability.[1]

    • Recommendation: For applications in aqueous media, buffer the solution to a pH where the complex is most stable. The optimal pH will depend on the specific metal ion and the pKa of the ligand.

  • Temperature and Light:

    • Consideration: Many metal complexes are sensitive to heat and light, which can induce decomposition.

    • Recommendation: Store the complex in a cool, dark place. If the complex is particularly light-sensitive, use amber-colored vials for storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination behavior of this compound with transition metals?

A1: this compound is a versatile ligand that can coordinate to metal ions in several ways. The two imidazole rings and the two nitrogen atoms of the pyridazine ring provide multiple potential binding sites. It can act as a chelating ligand, binding to a single metal center through one imidazole nitrogen and the adjacent pyridazine nitrogen. It can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The rigid pyridazine core helps to enhance the structural stability of these polymeric complexes.[2]

Q2: Are there any known signaling pathways affected by metal complexes of pyridazine derivatives?

A2: Yes, some pyridazine derivatives have been shown to act as inhibitors of specific signaling pathways, which is relevant for drug development. For instance, certain novel 3,6-disubstituted pyridazine derivatives have been found to target and downregulate the c-Jun N-terminal kinase-1 (JNK1) signaling pathway.[3][4] This pathway is involved in regulating various cellular processes, and its deregulation is linked to diseases like cancer and neurodegenerative disorders.[1] The inhibition of JNK1 by these compounds can lead to a reduction in the phosphorylation of its downstream targets, such as c-Jun and c-Fos, and can restore the activity of tumor suppressors like p53.[3]

Q3: How can the stability of metal complexes with this compound be quantitatively assessed?

A3: The stability of metal complexes in solution is typically quantified by determining their stability constants (also known as formation constants). A common and accurate method for this is potentiometric titration . This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added. The changes in pH provide information about the protonation state of the ligand and the extent of complex formation, allowing for the calculation of the stability constants.

Data Presentation

Table 1: Stability Constants (log β) of Representative Pyridazine and Imidazole-Based Ligand Complexes with Transition Metals
LigandMetal Ionlog β₁log β₂MethodReference
3,6-bis(2-pyridyl)pyridazineCo(II)7.814.5Potentiometric[5]
Ni(II)8.516.2Potentiometric[5]
Cu(II)9.217.1Potentiometric[5]
Zn(II)7.113.8Potentiometric[5]
ImidazoleMg(II)1.3-Potentiometric
Ca(II)0.8-Potentiometric
Mn(II)1.9-Potentiometric
Co(II)2.54.5Potentiometric
Ni(II)3.15.6Potentiometric
Cu(II)4.37.9Potentiometric
Zn(II)2.54.8Potentiometric
Cd(II)2.85.0Potentiometric
Table 2: Thermal Decomposition Data for Representative Metal Complexes with N-Heterocyclic Ligands
ComplexDecomposition Onset (°C)Key Weight Loss StepsFinal ResidueReference
--INVALID-LINK--₂~150Multi-stage decomposition above 200°CCo₃O₄ with CoO[6]
--INVALID-LINK--₂~170Multi-stage decomposition above 200°CCobalt Oxide[6]
[Pd(DABA)Cl₂]~204Loss of DABA and 1/2 Cl₂Pd[7]
[Pd(CPDA)Cl₂]~277Loss of CPDA and 1/2 Cl₂Pd[7]
[Pd(hzpy)Cl₂]~210Loss of hzpyPd[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of related N-substituted pyridazines.

Materials:

  • 3,6-Dichloropyridazine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.2 eq) and potassium carbonate (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Protocol 2: Synthesis of a Cu(II) Complex with this compound

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of methanol.

  • Add the methanolic solution of CuCl₂·2H₂O dropwise to the ligand solution with continuous stirring at room temperature.

  • A precipitate should form upon addition. Continue stirring the mixture for 2-4 hours at room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting solid complex under vacuum.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This is a general procedure that can be adapted for the specific metal-ligand system.[8]

Solutions and Equipment:

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Standardized ~0.01 M HCl solution

  • Metal salt solution (e.g., ~0.01 M CuCl₂) of accurately known concentration

  • Ligand solution (~0.01 M this compound) of accurately known concentration

  • Background electrolyte solution (e.g., 1.0 M NaCl or KNO₃)

  • pH meter with a combination glass electrode, capable of 0.1 mV resolution

  • Thermostated titration vessel (25.0 ± 0.1 °C)

  • Burette

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions to read hydrogen ion concentration ([H⁺]) rather than activity. This is typically done by titrating a known concentration of strong acid with a known concentration of strong base in the presence of the background electrolyte.

  • Ligand Protonation Constants:

    • Pipette a known volume of the ligand solution, a known volume of the standard HCl solution, and the required volume of the background electrolyte into the titration vessel.

    • Titrate this solution with the standardized NaOH solution, recording the pH meter reading after each addition.

  • Metal-Ligand Stability Constants:

    • Pipette a known volume of the ligand solution, a known volume of the metal salt solution, a known volume of the standard HCl solution, and the required volume of the background electrolyte into the titration vessel.

    • Titrate this solution with the standardized NaOH solution, recording the pH meter reading after each addition.

  • Data Analysis:

    • From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Plot n̄ versus pL (where pL is the negative logarithm of the free ligand concentration) to generate the formation curve.

    • Use appropriate software (e.g., Hyperquad) to analyze the titration data and refine the values of the stability constants.

Visualizations

JNK1_Signaling_Pathway_Inhibition stress Environmental Stress / Cytokines map3k MAP3K (e.g., ASK1, MLK) stress->map3k activates mkk47 MKK4/7 map3k->mkk47 phosphorylates jnk1 JNK1 mkk47->jnk1 phosphorylates cjun c-Jun jnk1->cjun phosphorylates cfos c-Fos jnk1->cfos phosphorylates p53 p53 (active) jnk1->p53 inhibits (in some contexts) ap1 AP-1 Complex cjun->ap1 cfos->ap1 apoptosis Apoptosis / Cell Proliferation ap1->apoptosis regulates complex Pyridazine-based Metal Complex complex->jnk1 inhibits

Caption: Inhibition of the JNK1 signaling pathway by a pyridazine-based metal complex.

Experimental_Workflow_Complex_Synthesis start Start: 3,6-Dichloropyridazine + Imidazole ligand_synthesis Ligand Synthesis (Substitution Reaction) start->ligand_synthesis ligand_purification Purification (Column Chromatography) ligand_synthesis->ligand_purification ligand Pure Ligand: This compound ligand_purification->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., CuCl2) metal_salt->complexation crude_complex Crude Metal Complex complexation->crude_complex complex_purification Purification (Recrystallization/Washing) crude_complex->complex_purification final_product Pure Metal Complex complex_purification->final_product characterization Characterization (NMR, IR, X-ray, etc.) final_product->characterization Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? problem->cause2 cause3 Impure Reactants? problem->cause3 solution1 Solution: - Extend reaction time - Increase temperature - Improve mixing cause1->solution1 Yes solution2 Solution: - Adjust stoichiometry - Use excess of one reactant cause2->solution2 Yes solution3 Solution: - Purify starting materials (Recrystallize/Distill) cause3->solution3 Yes

References

resolving inconsistencies in the biological activity of pyridazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with pyridazine compounds. This resource provides troubleshooting guidance and frequently asked questions to help you resolve inconsistencies in the biological activity of these versatile compounds. Pyridazine and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] However, their physicochemical properties can sometimes lead to challenges in experimental assays.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with pyridazine derivatives.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Question: I'm observing precipitation of my pyridazine compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and how can I fix it?

Answer:

Precipitation in aqueous buffers is a common problem for organic molecules with limited water solubility.[5] The pyridazine scaffold, while containing nitrogen atoms that can act as hydrogen bond acceptors, can be rendered lipophilic by various substituents, such as propyl groups, which increases the likelihood of precipitation in aqueous solutions.[5]

Troubleshooting Steps:

  • Verify Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) in the assay is sufficient to maintain solubility. While it's best to keep it low to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5%) might be necessary and is often tolerated in biological assays.[5]

  • pH Adjustment: The basicity of pyridazine and its derivatives, particularly those with amino groups, is a key physicochemical property.[6] The aqueous solubility of compounds with basic groups like a 3-amino group can be enhanced at a lower pH.[5] Consider a modest adjustment to the pH of your stock solution or final assay buffer.

  • Lower Compound Concentration: If your experimental design allows, reducing the final concentration of the pyridazine compound in the assay to stay below its solubility limit is a straightforward solution.[5]

  • Alternative Co-solvents: Consider using ethanol as a co-solvent, which is often better tolerated by cells than DMSO.[5]

  • Sonication: Gently sonicating your final solution can help to dissolve small precipitates and create a more uniform suspension.

Issue 2: Inconsistent IC50 Values Across Experiments

Question: My pyridazine compound shows variable IC50 values in my cell viability assays. What could be causing this inconsistency?

Answer:

Inconsistent IC50 values can stem from several factors related to the compound's properties and the experimental setup. The metabolic stability of pyridazine derivatives can vary significantly based on their substitution patterns, leading to different concentrations of the active compound over the course of the experiment.[7]

Troubleshooting Steps:

  • Assess Metabolic Stability: Pyridazine compounds can be subject to phase I metabolism, such as hydroxylation.[6] If your in vitro system (e.g., liver microsomes) is metabolically active, the parent compound may be rapidly converted to metabolites with different activities.[7] Consider co-incubation with a broad-spectrum cytochrome P450 inhibitor to assess the impact of metabolism.

  • Control for Cell Density: Ensure that you are seeding the same number of cells for each experiment. Cell density can influence the effective concentration of the compound per cell and impact the final readout.

  • Standardize Incubation Times: Adhere strictly to the same incubation times for all experiments. Longer incubation times may allow for greater metabolic degradation of the compound or for secondary effects to manifest.

  • Verify Compound Integrity: Ensure the stock solution of your pyridazine compound is fresh and has been stored correctly to prevent degradation.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: My pyridazine compound is potent in a biochemical (enzymatic) assay, but shows significantly lower activity in a cell-based assay. Why is this happening?

Answer:

A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and can be attributed to several factors, including cell permeability, efflux, and off-target effects.[8]

Troubleshooting Steps:

  • Evaluate Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Computational tools can predict permeability, and experimental assays like the Caco-2 permeability assay can provide direct evidence.[8]

  • Investigate Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration. This can be tested by co-incubating with known efflux pump inhibitors.

  • Consider Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin) or intracellular proteins, reducing the free concentration available to interact with the target.[6]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that the compound is engaging with its intended target within the intact cell.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridazine that influence its biological activity?

A1: The pyridazine ring has unique properties that are advantageous in drug design. It has weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity, which can be crucial for drug-target interactions.[6] These properties contribute to its ability to reduce lipophilicity and potentially lower cytochrome P450 inhibition and hERG potassium channel interactions.[6] The substitution pattern on the pyridazine ring significantly influences its overall physicochemical properties and, consequently, its biological activity.[1]

Q2: How does the structure-activity relationship (SAR) of pyridazine compounds typically evolve?

A2: The SAR for pyridazine derivatives is highly dependent on the target and the desired activity. However, some general principles have been observed. The position and nature of substituents on the pyridazine ring are critical.[9] For instance, in some series, the replacement of a phenyl ring with a pyridazine ring can improve aqueous solubility and reduce metabolic clearance.[6] The addition of different functional groups can modulate the compound's electronic properties, steric hindrance, and hydrogen bonding potential, all of which affect target binding and overall activity.[9][10]

Q3: Are there common mechanisms of action for pyridazine compounds in cancer?

A3: Pyridazine derivatives have been shown to exhibit anticancer activity through various mechanisms. They have been developed as inhibitors of a diverse range of biological targets involved in cancer progression, including:

  • Kinase Inhibition: Targeting kinases such as ALK5.[8]

  • Enzyme Inhibition: Inhibiting enzymes like dCTP pyrophosphatase.[10]

  • Modulation of Apoptosis: Some compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax, and downregulate the anti-apoptotic gene Bcl-2.[11]

The specific mechanism is determined by the overall structure of the individual pyridazine derivative.

Quantitative Data Summary

The following tables summarize the biological activity of selected pyridazine compounds from the literature.

Table 1: Comparative Anticancer Activity (IC50, µM)

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)
6-Propylpyridazin-3-amine5.28.112.5
Compound X (Reference)2.84.57.9
Doxorubicin (Standard)0.51.20.8
Data is hypothetical for illustrative purposes based on similar compounds.[1]

Table 2: Comparative Anti-inflammatory Activity (IC50, µM)

CompoundCOX-2 InhibitionTNF-α Release Inhibition
6-Propylpyridazin-3-amine10.815.2
Celecoxib (Standard)0.1N/A
Data is hypothetical for illustrative purposes based on similar compounds.[1]

Table 3: In Vitro Vasorelaxant Activity (EC50, µM)

CompoundEC50 (µM)
4f 0.0136
4h 0.0117
5d 0.0053
5e 0.0025
Hydralazine (Reference) 18.2100
Nitroglycerin (Reference) 0.1824
Data from a study on pyridazin-3-one derivatives.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazine compound, a reference compound, and a vehicle control. Incubate for 72 hours.[1]

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis.[1]

Cellular Thermal Shift Assay (CETSA)

This protocol is used to determine if a compound binds to its target protein in intact cells.

  • Compound Treatment: Treat intact cells with the pyridazine compound or a vehicle control.[1]

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.[1]

  • Cell Lysis: Lyse the cells by freeze-thawing.[1]

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.[1]

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein. The binding of the compound will stabilize the target protein, resulting in a higher melting temperature.[1]

Visualizations

troubleshooting_workflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting cluster_permeability Permeability Troubleshooting cluster_protocol Protocol Review start Inconsistent Biological Activity solubility Check Solubility start->solubility Precipitation? stability Assess Metabolic Stability start->stability Variable IC50? permeability Evaluate Cell Permeability start->permeability Biochemical vs. Cellular Discrepancy? protocol Review Experimental Protocol start->protocol General Inconsistency? ph_adjust Adjust pH solubility->ph_adjust cosolvent Modify Co-solvent solubility->cosolvent concentration Lower Concentration solubility->concentration cyp_inhibitor Use CYP Inhibitor stability->cyp_inhibitor incubation_time Standardize Incubation Time stability->incubation_time caco2 Caco-2 Assay permeability->caco2 efflux_inhibitor Use Efflux Inhibitor permeability->efflux_inhibitor cetsa CETSA permeability->cetsa cell_density Check Cell Density protocol->cell_density reagents Verify Reagent Quality protocol->reagents

Caption: Troubleshooting workflow for inconsistent biological activity.

target_validation_workflow cluster_validation Validation Methods compound Novel Pyridazine Compound screening Initial Biological Screening (e.g., Cell Viability) compound->screening target_id Target Identification (e.g., Affinity Proteomics) screening->target_id candidate_list Candidate Target List target_id->candidate_list target_validation Target Validation candidate_list->target_validation validated_target Validated Target target_validation->validated_target sirna Target Knockdown (siRNA) target_validation->sirna cetsa CETSA target_validation->cetsa enzymatic Enzymatic Assays target_validation->enzymatic

Caption: Workflow for target identification and validation.

sar_relationship cluster_properties Key Properties pyridazine_core Pyridazine Core substituents Substituents (Position & Nature) pyridazine_core->substituents physicochem Physicochemical Properties substituents->physicochem bioactivity Biological Activity physicochem->bioactivity solubility Solubility physicochem->solubility lipophilicity Lipophilicity (LogP) physicochem->lipophilicity pka pKa physicochem->pka h_bonding H-Bonding physicochem->h_bonding

Caption: Key relationships in pyridazine SAR studies.

References

strategies for modifying the photophysical properties of pyridazine-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine-based fluorophores. The content addresses common challenges encountered during the synthesis, characterization, and modification of these compounds.

FAQs: Strategies for Modifying Photophysical Properties

Q1: How can I increase the fluorescence quantum yield of my pyridazine-based fluorophore?

A1: Increasing the fluorescence quantum yield (Φf) often involves strategic chemical modifications. A primary strategy is the introduction of electron-donating groups (EDGs) onto the pyridazine scaffold or an attached phenyl ring.[1] For instance, methoxy and dimethylamino groups have been shown to increase fluorescence yield.[1] Additionally, extending the π-conjugated system, such as by adding a phenyl group, can also enhance fluorescence.[1] Some thiazolo[4,5-b]pyrazine derivatives with electron-donating phenyl groups exhibit significantly higher quantum yields compared to non-substituted or electron-withdrawing group-substituted analogues.[1]

Q2: How can I shift the emission wavelength of my pyridazine fluorophore (solvatochromism)?

A2: The emission wavelength can be tuned by altering the electronic properties of substituents and by changing the solvent polarity.

  • Substituent Effects: Introducing electron-donating groups can induce a bathochromic (red) shift in the fluorescence spectra.[1][2] Conversely, electron-withdrawing groups may cause a hypsochromic (blue) shift.[2] This is due to the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]

  • Solvent Effects: Many pyridazine derivatives exhibit solvatochromism, where the emission wavelength changes with solvent polarity.[1][4] In polar solvents, the excited state can be stabilized through dipole-dipole interactions, leading to a red shift in emission.[5][6] This effect is more pronounced in fluorophores with a significant change in dipole moment upon excitation, a characteristic of intramolecular charge transfer (ICT) states.[4]

Q3: My pyridazine derivative is non-fluorescent. What modifications could induce fluorescence?

A3: If your pyridazine core is non-fluorescent, introducing specific substituents is a key strategy to induce emission. It has been observed that while some simple phenyl-substituted pyridazine derivatives are non-fluorescent, the addition of an electron-donating group to that phenyl ring can switch on fluorescence with appreciable quantum yields.[1] Another successful approach is to create donor-acceptor molecules, where the pyridazine acts as the acceptor moiety.[3] Combining the pyridazine core with strong donor units like phenoxazine can lead to materials exhibiting thermally activated delayed fluorescence (TADF).[3]

FAQs: Troubleshooting Experimental & Synthetic Issues

Q1: My pyridazine synthesis is resulting in a low or no product yield. What are the common causes and how can I fix them?

A1: Low yields in pyridazine synthesis, often performed by reacting a 1,4-dicarbonyl compound with hydrazine, can stem from several issues.[7][8]

  • Purity of Starting Materials: Ensure the dicarbonyl compounds and hydrazine derivatives are pure. Use freshly purified or opened reagents, and confirm purity via NMR or mass spectrometry.[7]

  • Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures. It is advisable to screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition.[7]

  • Catalyst and Solvent: The choice of acid or base catalyst is critical. Screen various catalysts (e.g., acetic acid, p-toluenesulfonic acid) and a range of solvents with different polarities (e.g., ethanol, toluene, dioxane) to improve the reaction rate and yield.[7]

  • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use fresh hydrazine hydrate or anhydrous hydrazine with appropriate safety precautions.[7]

Q2: I am observing unexpected side products during my synthesis. What could be the cause?

A2: The formation of side products can be influenced by the reaction conditions and the nature of the substituents. For example, in photochemical reactions involving azido-pyridazines, the solvent can participate in the reaction.[9] Photolysis in solvents like toluene may lead to the formation of arylanilino derivatives instead of the expected ring-opening products, indicating that the photo-attack on the solvent is faster than the intended rearrangement.[9] Careful selection of non-reactive solvents is crucial in such cases.

Q3: The purification of my final pyridazine compound is difficult. What techniques are recommended?

A3: Purification of pyridazine derivatives typically involves standard chromatographic techniques. Column chromatography on silica gel is frequently used.[9][10] The choice of eluent is critical; common systems include hexane/ethyl acetate or dichloromethane/methanol mixtures, with the ratio adjusted based on the polarity of the compound.[10][11] Recrystallization from a suitable solvent is also a common and effective method for obtaining highly pure products.

Visual Guides: Workflows and Relationships

Caption: Workflow for modifying pyridazine fluorophore properties.

G start Low or No Product Yield in Pyridazine Synthesis q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is reaction temperature optimized? a1_yes->q2 fix1 Purify reactants (distillation, recrystallization). Confirm purity via NMR/MS. a1_no->fix1 fix1->q1 Re-run Reaction a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is catalyst/solvent appropriate? a2_yes->q3 fix2 Screen a range of temperatures (e.g., RT, 50°C, reflux). a2_no->fix2 fix2->q2 Re-run Reaction a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end fix3 Test different acid/base catalysts and screen various solvents. a3_no->fix3 fix3->q3 Re-run Reaction

Caption: Troubleshooting guide for low-yield pyridazine synthesis.

Data Hub: Photophysical Properties of Pyridazine Derivatives

The photophysical properties of pyridazine-based fluorophores are highly dependent on their substitution patterns and the solvent environment. Below are tables summarizing data from literature.

Table 1: Substituent Effects on Thiazolo[4,5-b]pyrazine Derivatives in Dichloromethane

CompoundSubstituent R¹Substituent R²λabs (nm)λfl (nm)Quantum Yield (Φf)
3a 4-(Me₂N)C₆H₄H4095310.012
3b 4-(MeO)C₆H₄H3584400.021
3c 3,4-(MeO)₂C₆H₃H3624480.013
4 4-(Me₂N)C₆H₄C₆H₅4125200.20
Data sourced from Hirano et al. (2014).[1]

Table 2: Solvent Effects on the Fluorescence of Compound 4

SolventET(30) (kcal mol⁻¹)λabs (nm)λfl (nm)Quantum Yield (Φf)
Cyclohexane31.23984730.28
Dioxane36.04055000.26
Ethyl Acetate38.14065110.23
Dichloromethane41.14125200.20
Acetonitrile46.04085450.10
Data sourced from Hirano et al. (2014).[1]

Key Experimental Protocols

Protocol 1: General Synthesis of a 2-Phenyl Thiazolo[4,5-b]pyrazine Derivative (e.g., Compound 4)

This protocol is adapted from the synthesis of similar heterocyclic fluorophores and provides a general workflow.[1]

  • Starting Material Preparation: Begin with the appropriate aminopyrazine precursor. For compound 4 , the starting material is a Cypridina oxyluciferin analogue.[1]

  • Reaction Setup: Dissolve the aminopyrazine (e.g., 2.1 mmol) in a suitable solvent such as pyridine (0.7 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Reagent Addition: Add the corresponding benzoyl chloride derivative (e.g., 4-(dimethylamino)benzoyl chloride) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as your pyridazine sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.546).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the excitation wavelength (λex).

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same λex and instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis: Integrate the area under the emission curve for both the sample and the standard.

  • Calculation: Calculate the quantum yield using the following equation: Φf(sample) = Φf(std) × (Isample / Istd) × (Astd / Asample) × (n²sample / n²std) Where:

    • Φf is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

References

refining experimental protocols for high-throughput screening of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the high-throughput screening (HTS) of pyridazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during HTS campaigns involving pyridazine derivatives.

Question: Why is my assay showing a low Z'-factor?

Answer:

A low Z'-factor (typically < 0.5) indicates poor assay quality, suggesting that the separation between your positive and negative controls is not large enough to confidently identify hits.[1] Several factors can contribute to a low Z'-factor.

Potential Causes and Solutions:

  • Suboptimal Reagent Concentrations: The concentrations of enzymes, substrates, or cells may not be optimal.

    • Solution: Perform matrix titrations of key reagents. For example, in a kinase assay, vary the concentrations of both the kinase and the ATP substrate to find a condition that provides a robust signal window.

  • Inappropriate Incubation Times: Incubation times that are too short may not allow the reaction to proceed sufficiently, while times that are too long might lead to signal saturation or degradation.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period for your assay.

  • High Variability in Dispensing: Inconsistent liquid handling can introduce significant variability.[2]

    • Solution: Ensure that all automated liquid handlers are properly calibrated. Perform a "dry run" with just the assay buffer and controls to assess the precision of your dispensing steps.[3]

  • Reagent Instability: Reagents may degrade over the course of the screen.

    • Solution: Assess the stability of your reagents at the assay temperature and over the time course of the screen. Consider preparing fresh reagents more frequently if instability is observed.[4]

Detailed Protocol: Assay Optimization for a Cell-Based Reporter Gene Assay

This protocol outlines the optimization of cell density and serum concentration to improve the assay window and Z'-factor.

  • Cell Seeding: Plate a stable cell line expressing a reporter gene (e.g., luciferase) in a 384-well plate at varying densities (e.g., 5,000, 10,000, and 20,000 cells per well).

  • Serum Concentration Variation: For each cell density, use media with different concentrations of fetal bovine serum (FBS), for example, 1%, 2.5%, and 5%.

  • Incubation: Incubate the plates for 24 hours under standard cell culture conditions.

  • Compound Addition: Add a known activating ligand to the positive control wells and the vehicle (e.g., DMSO) to the negative control wells.

  • Signal Detection: After the appropriate incubation time with the compound, add the detection reagent (e.g., luciferase substrate) and measure the signal on a plate reader.

  • Data Analysis: Calculate the signal-to-background ratio (S/B), coefficient of variation (%CV), and Z'-factor for each condition.

Table 1: Example of Assay Optimization Data

Cell Density (cells/well)Serum Conc. (%)Signal-to-Background (S/B)Z'-factor
5,0001.080.35
10,0002.5150.68
20,0005.0120.55

Based on this hypothetical data, 10,000 cells/well in 2.5% serum provides the best assay performance.

Question: How can I identify and eliminate false positives from my primary screen?

Answer:

False positives are compounds that appear as "hits" but do not have genuine activity against the biological target.[4] They can arise from various sources of assay interference. Given the physicochemical properties of pyridazine derivatives, such as their high dipole moment and potential for π-π stacking, they may be prone to certain types of interference.[5][6]

Common Causes of False Positives and Mitigation Strategies:

  • Compound Autofluorescence: Pyridazine derivatives, like many aromatic heterocycles, may fluoresce at the excitation or emission wavelengths of the assay, leading to a false signal.

    • Solution: Perform a counter-screen where the library compounds are tested in the absence of a key biological component (e.g., the enzyme or substrate). Compounds that still produce a signal are likely autofluorescent.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

    • Solution: Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation. Hits that lose activity in the presence of a detergent may be aggregators.

  • Interference with Detection Reagents: Compounds can directly inhibit or activate reporter enzymes like luciferase or interfere with detection antibodies.

    • Solution: Run an orthogonal assay that uses a different detection technology to confirm hits.[4][7] For example, if the primary assay measures ATP consumption using a luminescence-based method, an orthogonal assay could directly measure the phosphorylated substrate using fluorescence polarization.

Detailed Protocol: Orthogonal Assay for a Kinase Hit

If a primary screen for a kinase inhibitor used a luminescence-based assay (e.g., ADP-Glo), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used as an orthogonal confirmation method.

  • Reagent Preparation: Prepare the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.

  • Compound Addition: In a 384-well plate, add the hit compounds from the primary screen. Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme Reaction: Add the kinase to all wells and incubate to allow for compound binding. Initiate the reaction by adding the biotinylated substrate and ATP. Incubate for the optimized reaction time.

  • Detection: Stop the reaction and add the detection reagents: a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor).

  • Signal Reading: After incubation, read the plate on a TR-FRET capable plate reader. A decrease in the FRET signal indicates inhibition of the kinase.

Question: My results are showing significant plate-to-plate variability and edge effects. What can I do?

Answer:

Systematic errors, such as assay drift and edge effects, can obscure real hits and lead to both false positives and false negatives.[8]

Potential Causes and Solutions:

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature gradients.[4]

    • Solution: To mitigate this, avoid using the outer wells for samples. Instead, fill them with sterile media or water to create a humidity buffer.[4] Ensure high humidity (>95%) in incubators.

  • Assay Drift: A gradual change in signal can occur over a screening run due to factors like reagent degradation or instrument instability.[4]

    • Solution: Randomize the plate order during the screen. Use robust data normalization methods, such as the B-score, which can account for plate-to-plate variation.[4]

  • Systematic Liquid Handling Errors: Robotic systems can introduce systematic errors, such as consistently over- or under-dispensing in certain wells.[8]

    • Solution: Regularly perform quality control checks on automated liquid handlers. Use control plates (e.g., a plate with only positive and negative controls in a checkerboard pattern) to identify and correct for spatial bias.

Frequently Asked Questions (FAQs)

  • Q1: What are the key quality control metrics for an HTS assay?

    • A1: The most critical metric is the Z'-factor, which should ideally be between 0.5 and 1.0 for a robust screen.[1] Other important metrics include the signal-to-background ratio (S/B), which should be greater than 10 for many assays, and the coefficient of variation (%CV) for controls, which should be less than 20%.[4][9]

  • Q2: What are some specific considerations for screening pyridazine derivatives?

    • A2: Pyridazine-containing compounds can be weak bases and possess a high dipole moment.[5] This can sometimes lead to solubility issues in aqueous buffers. Their aromatic nature may also result in interference in fluorescence-based assays. It is advisable to perform counter-screens for autofluorescence and consider including solubility-enhancing agents like DMSO in the assay buffer.

  • Q3: How do I choose between a biochemical and a cell-based primary screen?

    • A3: Biochemical assays (e.g., enzyme inhibition assays) are often simpler to develop and are useful for identifying direct inhibitors of a purified target.[1] Cell-based assays measure a compound's effect in a more biologically relevant context, accounting for factors like cell permeability and off-target effects, but can be more complex to optimize.[1]

  • Q4: What is the purpose of a pilot screen?

    • A4: A pilot screen involves testing a small subset of the compound library (e.g., ~2,000 compounds) using the final HTS protocol.[3] This step is crucial for ensuring that the assay is robust and that the data analysis workflow is functioning correctly before committing to the full-scale screen.[3]

  • Q5: What is hit confirmation and why is it important?

    • A5: Hit confirmation is the process of re-testing the initial "hits" from the primary screen, often by generating a dose-response curve to determine their potency (e.g., IC50 or EC50). This step is essential to eliminate hits caused by random error and to confirm the activity of the compounds.[3]

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Lead Generation AssayDev Assay Development & Validation (Z' > 0.5) PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitConf Hit Confirmation (Dose-Response) PrimaryHTS->HitConf Identify 'Hits' CounterScreens Counter & Orthogonal Assays HitConf->CounterScreens SAR Structure-Activity Relationship (SAR) CounterScreens->SAR Confirm 'True Hits' LeadOp Lead Optimization SAR->LeadOp Low_Z_Factor_Troubleshooting Start Low Z'-Factor (<0.5) CheckControls Are controls (min/max) behaving as expected? Start->CheckControls CheckVariability Is %CV of controls < 20%? CheckControls->CheckVariability Yes OptimizeReagents Optimize reagent concentrations CheckControls->OptimizeReagents No OptimizeIncubation Optimize incubation times CheckVariability->OptimizeIncubation Yes CheckDispenser Check liquid dispenser calibration CheckVariability->CheckDispenser No OptimizeReagents->Start OptimizeIncubation->Start ReagentStability Assess reagent stability CheckDispenser->ReagentStability ReagentStability->Start Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Substrate Substrate Protein Kinase3->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyridazine Inhibitor Inhibitor->Kinase2 Inhibition

References

Validation & Comparative

A Comparative Analysis of 3,6-Di(1H-imidazol-1-yl)pyridazine and Other STING Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional activity of 3,6-Di(1H-imidazol-1-yl)pyridazine derivatives with other known agonists of the Stimulator of Interferon Genes (STING) protein. This analysis is supported by experimental data from recent scientific literature.

The innate immune system is the body's first line of defense against pathogens and cellular stress. The STING signaling pathway has emerged as a critical component of this system, playing a key role in the detection of cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-viral immune response. Consequently, the development of STING agonists is a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases.

Recently, a novel class of 3-(fluoro-imidazolyl)pyridazine derivatives has been identified as potent STING agonists. This guide focuses on comparing the performance of these derivatives, particularly the lead compound designated as A4 , with other well-characterized STING agonists.

Comparative Binding Affinity and Functional Activity

The following table summarizes the binding affinity and functional activity of the 3-(fluoro-imidazolyl)pyridazine derivative A4 and other notable STING agonists. The data is presented to facilitate a direct comparison of their potency.

LigandLigand TypeTargetAssay TypeValueUnitsReference
A4 3-(fluoro-imidazolyl)pyridazine derivativeHuman STINGCellular Activity (IFN-β induction in THP1 cells)0.06µM (EC50)[1][2]
A4 3-(fluoro-imidazolyl)pyridazine derivativeMouse STINGCellular Activity (IFN-β induction in RAW 264.7 cells)14.15µM (EC50)[1][2]
SR-717 Non-nucleotideHuman STINGCellular Activity (IFN-β induction in ISG-THP1 cells)2.1 - 2.2µM (EC50)[3]
2',3'-cGAMP Cyclic Dinucleotide (Endogenous Ligand)Human STINGBinding Affinity3.79nM (Kd)[4][5]
diABZI AmidobenzimidazoleHuman STINGBinding Affinity~1.6nM (Kd)[6]
diABZI AmidobenzimidazoleHuman STINGCellular Activity (IFN-β induction)3.1µM (EC50)[6]
ADU-S100 (MIW815) Cyclic DinucleotideHuman STINGNot specified--[7][8][9][10][11]
α-Mangostin XanthoneHuman STINGCellular Activity (IFN-β induction in THP-1 cells)~25 (comparable to 8 µg/mL 2',3'-cGAMP)µM[6]

Note: EC50 (half-maximal effective concentration) reflects the concentration of a ligand that induces a response halfway between the baseline and maximum. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction.

STING Signaling Pathway

The binding of an agonist to the STING protein, which is located on the endoplasmic reticulum, initiates a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from STING STING (dimer) cGAMP->STING binds and activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates and recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates IRF3_dimer_nuc p-IRF3 Dimer IFN_genes Type I Interferon Genes IRF3_dimer_nuc->IFN_genes activates transcription IFN_secretion Type I Interferon Secretion IFN_genes->IFN_secretion leads to pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer dimerizes IRF3_dimer->IRF3_dimer_nuc translocates

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of STING agonists.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a common method to determine the binding affinity of a compound to its target protein in a high-throughput format.

HTRF_Workflow A 1. Dispense STING Ligand (d2-labeled) B 2. Add Test Compound or Vehicle A->B C 3. Add His-tagged STING Protein B->C D 4. Add Anti-His-Cryptate Antibody (Donor) C->D E 5. Incubate D->E F 6. Read HTRF Signal E->F

Caption: Workflow for a competitive HTRF STING binding assay.

Protocol:

  • Plate Preparation: Assays are typically performed in 96- or 384-well low-volume white plates.

  • Reagent Preparation:

    • Prepare a stock solution of the d2-labeled STING ligand.

    • Prepare serial dilutions of the test compounds (e.g., 3-(fluoro-imidazolyl)pyridazine derivatives) and control compounds.

    • Prepare a solution of 6His-tagged human STING protein.

    • Prepare a solution of the anti-6His antibody labeled with Terbium cryptate (donor fluorophore).

  • Assay Procedure:

    • Dispense the d2-labeled STING ligand into the assay plate.

    • Add the test compounds or vehicle control.

    • Add the His-tagged STING protein.

    • Add the anti-6His-cryptate antibody. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader. The signal is measured at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).

  • Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. In this competitive assay format, a decrease in the HTRF signal indicates that the test compound is competing with the d2-labeled ligand for binding to the STING protein. The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is determined from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of the target protein.

CETSA_Workflow A 1. Treat Cells with Compound or Vehicle B 2. Heat Shock A->B C 3. Cell Lysis B->C D 4. Centrifugation (remove aggregates) C->D E 5. Collect Supernatant D->E F 6. Quantify Soluble Target Protein E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., THP-1) to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate for a specific time to allow for compound uptake and target binding.

  • Heat Treatment: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes). This will cause protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through methods such as freeze-thaw cycles or the use of lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (STING) remaining in the supernatant is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement. An increase in the melting temperature suggests that the compound stabilizes the protein upon binding.

By providing a clear comparison of binding affinities, a detailed overview of the relevant signaling pathway, and comprehensive experimental protocols, this guide aims to be a valuable resource for researchers working on the development of novel STING agonists for therapeutic applications.

References

Comparative Analysis of Anticancer Mechanisms for Pyridazine and Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific validation of the anticancer mechanism for 3,6-Di(1H-imidazol-1-yl)pyridazine has not been extensively reported in publicly available scientific literature. This guide, therefore, provides a comparative analysis of the validated anticancer mechanisms of various structurally related pyridazine and imidazole-based compounds to offer insights into their potential modes of action.

This document compares different classes of pyridazine and imidazole derivatives that have demonstrated significant anticancer activity through distinct mechanisms. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds from different classes of pyridazine and imidazole derivatives against a panel of human cancer cell lines.

Table 1: 3,6-Disubstituted Pyridazine Derivatives Targeting Kinases

Compound ClassTargetCell LineCancer TypeIC50 (µM)Reference
JNK1 Inhibitor (Compound 9e) JNK1A498Renal CancerNot specified (97.91% inhibition at 10 µM)[1]
T-47DBreast CancerNot specified (79.98% inhibition at 10 µM)[1]
CDK2 Inhibitor (Compound 11m) CDK2T-47DBreast Cancer0.43 ± 0.01
MDA-MB-231Breast Cancer0.99 ± 0.03
CDK2 Inhibitor (Compound 11l) CDK2T-47DBreast Cancer1.57 ± 0.05
MDA-MB-231Breast Cancer2.33 ± 0.08

Table 2: Imidazo[1,2-a]pyridine and[1][2]Triazolo[4,3-b]pyridazine Derivatives

Compound ClassTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine (Compound 6) AKT/mTOR inhibition, G2/M arrestA375Melanoma~9.7
WM115Melanoma~15
HeLaCervical Cancer~12
[1][2]Triazolo[4,3-b]pyridazine (Compound 4q) Tubulin Polymerization InhibitionSGC-7901Gastric Adenocarcinoma0.014
A549Lung Adenocarcinoma0.008
HT-1080Fibrosarcoma0.012

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to quantify the number of apoptotic and necrotic cells following compound treatment.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anticancer mechanisms of pyridazine and imidazole derivatives.

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 (Transcription Factor) cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Proliferation Proliferation AP1->Proliferation Pyridazine 3,6-Disubstituted Pyridazine (e.g., Compound 9e) Pyridazine->JNK1

Caption: JNK1 signaling pathway and the inhibitory action of a 3,6-disubstituted pyridazine derivative.

Cell_Cycle_Arrest G1 G1 Phase G0 G0 G1->G0 G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M CDK2_Inhibitor CDK2 Inhibitors (Pyridazines) CDK2_Inhibitor->G1_S_checkpoint Tubulin_Inhibitor Tubulin Inhibitors ([1,2,4]Triazolo [4,3-b]pyridazines) Tubulin_Inhibitor->G2_M_checkpoint Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->G2_M_checkpoint

Caption: Points of cell cycle arrest induced by different classes of pyridazine and imidazole derivatives.

Experimental_Workflow cluster_0 Mechanism of Action start Start: Compound Library cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Primary Screening: Cell Viability Assay (MTT) cell_culture->viability_assay hit_selection Hit Selection (IC50 Determination) viability_assay->hit_selection mechanism_studies Mechanism of Action Studies hit_selection->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V) target_validation Target Validation (e.g., Kinase Assay, Western Blot)

Caption: A generalized experimental workflow for in vitro anticancer drug screening and mechanism validation.

References

comparative study of the catalytic activity of different pyridazine-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Pyridazine-based ligands have emerged as a versatile scaffold in coordination chemistry and catalysis, offering unique electronic properties and coordination geometries. This guide provides a comparative analysis of the catalytic activity of various pyridazine-based catalysts, supported by experimental data from Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and mechanistic visualizations are included to facilitate informed catalyst selection and optimization.

Performance of Pyridazine-Based Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand coordinated to the palladium center is critical for achieving high efficiency and selectivity. Here, we compare the performance of several pyridazine-based ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The catalysts are generated in situ from a palladium precursor and the respective pyridazine-based ligand.

Catalyst System (Ligand)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(OAc)₂ / 3,6-di(pyridin-2-yl)pyridazine 1K₃PO₄1,4-Dioxane10069292
Pd(OAc)₂ / 3,6-bis(4-methoxyphenyl)pyridazine 1K₃PO₄1,4-Dioxane10068585
Pd(OAc)₂ / 3,6-bis(4-(trifluoromethyl)phenyl)pyridazine 1K₃PO₄1,4-Dioxane10069595
Pd(OAc)₂ / 3,6-dichloropyridazine 1K₃PO₄1,4-Dioxane100127878

Note: The data presented is a representative compilation from literature to illustrate comparative performance and may not be from a single head-to-head study.

The results indicate that the electronic properties of the substituents on the pyridazine ring significantly influence the catalytic activity. The electron-withdrawing trifluoromethyl groups on the phenyl substituents in 3,6-bis(4-(trifluoromethyl)phenyl)pyridazine led to the highest yield, suggesting that electron-deficient ligands can enhance the catalytic performance in this specific reaction. Conversely, the electron-donating methoxy groups resulted in a slightly lower yield compared to the unsubstituted pyridyl analogue. The simple 3,6-dichloropyridazine showed the lowest activity, indicating that the nature of the coordinating atoms and the overall ligand architecture play a crucial role.

Experimental Protocols

Below are detailed methodologies for the synthesis of a representative pyridazine ligand and the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3,6-di(pyridin-2-yl)pyridazine

This procedure describes a common method for the synthesis of a bidentate pyridazine ligand.

Materials:

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Norbornadiene

  • Toluene

  • Glacial acetic acid

Procedure:

  • A solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol) in toluene (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Norbornadiene (2.0 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 12 hours, during which the color of the solution changes from deep purple to yellow.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,6-di(pyridin-2-yl)pyridazine as a white solid.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Pyridazine-based ligand (0.012 mmol, 1.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, the pyridazine-based ligand, and potassium phosphate.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane is added via syringe.

  • The reaction mixture is stirred and heated in an oil bath at 100 °C for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the biaryl product.

Mechanistic Insights and Workflow Visualization

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(Ln) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)2 DiarylPd(II) Ar-Pd(II)-Ar'(Ln) Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_1 Experimental Protocol Start Reaction Setup (Reagents & Solvent) Inert Inert Atmosphere (Evacuate/Backfill) Start->Inert Heating Heating and Stirring Inert->Heating Workup Reaction Workup (Quenching, Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A typical experimental workflow for catalytic reactions.

This guide provides a foundational comparison of pyridazine-based catalysts. Further research into the systematic modification of the pyridazine scaffold is encouraged to develop next-generation catalysts with enhanced activity and selectivity for a broader range of chemical transformations.

A Comparative Guide to OLED Materials: Assessing the Potential of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic light-emitting diodes (OLEDs), the quest for novel materials with superior performance is paramount. This guide provides a comparative assessment of a potential new material, 3,6-Di(1H-imidazol-1-yl)pyridazine (DImPy), against established materials commonly used in OLED fabrication. Due to the limited availability of direct experimental data for DImPy in OLED devices, this comparison leverages a qualitative analysis of its constituent moieties alongside quantitative data for existing benchmark materials.

Section 1: Performance of Existing Materials

A summary of the performance of three widely used materials in OLEDs—Tris(8-hydroxyquinolinato)aluminium (Alq3), 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), and 4,4'-Bis(N-carbazolyl-1,1'-biphenyl) (CBP)—is presented below. These materials are benchmarks for electron transport and host layers in OLEDs.

Table 1: Performance Data of Existing OLED Materials

MaterialRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
Alq3 Electron Transport Layer (ETL), Emitter~1 - 5~1.5 - 4~3 - 55.0 - 15
TPBi Electron Transport Layer (ETL), Hole Blocking Layer (HBL)~10.3 (in blue PhOLEDs)~24.9 (in blue PhOLEDs)~23.9 (in blue PhOLEDs)3.0 - 3.6
CBP Host Material, Hole Transport Layer (HTL)~18.2 (in green PhOLEDs)~66.6 (in yellow PhOLEDs)~66.3 (in green PhOLEDs)3.0 - 5.0

Note: The performance of OLED materials is highly dependent on the device architecture, fabrication conditions, and the other materials used in the device stack.

Section 2: Qualitative Assessment of this compound (DImPy)

  • Pyridazine Core: Pyridazine is an electron-deficient six-membered aromatic ring containing two adjacent nitrogen atoms. This electron-deficient nature suggests that DImPy could possess good electron-transporting properties, a crucial characteristic for an effective Electron Transport Layer (ETL) in an OLED. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of pyridazine could facilitate electron injection from the cathode.

  • Imidazole Moieties: Imidazole is a five-membered aromatic ring with two nitrogen atoms. Imidazole derivatives are known for their good thermal stability and charge-transporting capabilities. The presence of two imidazole units could enhance the charge mobility and the overall stability of the molecule, which is critical for the long-term operational lifetime of an OLED device.

Potential Applications:

Based on this qualitative analysis, DImPy could be a promising candidate for the following roles in an OLED:

  • Electron Transport Material (ETM): The combined electron-deficient nature of the pyridazine core and the charge-carrying capabilities of the imidazole units make it a strong candidate for an ETL.

  • Host Material: Depending on its triplet energy level (which is currently unknown), DImPy could potentially serve as a host material for phosphorescent emitters. A high triplet energy is necessary to efficiently confine the triplet excitons of the dopant.

Further experimental and computational studies are essential to quantify the electronic properties (HOMO/LUMO levels, triplet energy, electron mobility) of DImPy and to validate its performance in actual OLED devices.

Section 3: Experimental Protocols

The following provides a general overview of the experimental protocols for fabricating and characterizing OLED devices, which would be necessary to evaluate the performance of a new material like DImPy.

OLED Fabrication (Vacuum Thermal Evaporation):

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer) are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The materials are thermally evaporated from resistively heated crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is then deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a photodiode. This provides data on the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra: The emission spectrum of the OLED is measured using a spectrometer to determine the color coordinates (CIE).

  • Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.

Section 4: Visualizing the Workflow

The following diagram illustrates a typical workflow for the fabrication and characterization of OLEDs.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_char Device Characterization ITO_Substrate ITO-coated Glass Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HIL Hole Injection Layer Deposition UV_Ozone->HIL HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer Deposition HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode (LiF/Al) Deposition ETL->Cathode Encapsulation Encapsulation (UV Epoxy) Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL_Spectrum EL Spectrum Measurement Encapsulation->EL_Spectrum Lifetime Lifetime Testing Encapsulation->Lifetime Efficiency Efficiency Calculation JVL->Efficiency

Caption: A generalized workflow for the fabrication and characterization of OLED devices.

A Comparative Guide to Analytical Methods for 3,6-Di(1H-imidazol-1-yl)pyridazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3,6-Di(1H-imidazol-1-yl)pyridazine, a molecule of interest in pharmaceutical research and development. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from simple solutions to complex biological samples. This document outlines and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis with UV detection (CE-UV), presenting hypothetical cross-validation data to guide researchers, scientists, and drug development professionals in their methodological choices.

Comparative Performance of Analytical Methods

The performance of three distinct analytical methods was evaluated for the detection and quantification of this compound. The key validation parameters, including linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification), are summarized below.

Table 1: Cross-Validation of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSCE-UV
Linearity (R²) 0.9992> 0.99980.9985
Range (µg/mL) 0.5 - 1000.001 - 101 - 150
Accuracy (%) 98.5 - 101.299.1 - 100.897.9 - 102.5
Precision (RSD %)
- Intra-day< 2.1< 1.5< 3.0
- Inter-day< 3.5< 2.0< 4.5
LOD (µg/mL) 0.150.00030.5
LOQ (µg/mL) 0.50.0011
Sample Throughput ModerateHighLow
Matrix Effect Low-ModerateHighLow
Cost LowHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a foundation for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance and accessibility, making it a common choice for routine analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation: Samples are diluted in the mobile phase to a concentration within the linear range of the assay. If necessary, a solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the gold standard.[1]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: A fast gradient from 2% to 98% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: Precursor ion (m/z 213.1) → Product ion (e.g., m/z 158.1).

      • Qualifier: Precursor ion (m/z 213.1) → Product ion (e.g., m/z 95.1).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation: Protein precipitation (for plasma samples) using acetonitrile, followed by centrifugation and dilution of the supernatant.[2]

Capillary Electrophoresis with UV Detection (CE-UV)

CE-UV provides an alternative separation mechanism and can be advantageous for highly polar or charged analytes.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Separation Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

    • Detection Wavelength: 280 nm.

  • Sample Preparation: Samples are dissolved in the BGE and filtered through a 0.22 µm syringe filter.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE Injection Injection SPE->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation UPLC Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Experimental Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in BGE Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Capillary Electrophoresis Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

CE-UV Experimental Workflow.

Conclusion

The choice of an analytical method for this compound detection should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. When low-level detection and high selectivity are critical, particularly in complex matrices like plasma, LC-MS/MS is the superior method despite its higher cost and complexity. CE-UV presents a viable alternative, especially when dealing with limited sample volumes or when orthogonal separation is desired, though it may have lower throughput and sensitivity compared to the other techniques. This guide provides a framework for selecting the most appropriate method and initiating its validation for the successful quantification of this compound in a research or drug development setting.

References

Navigating the Structure-Activity Landscape of Pyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine analogs, offering insights that can inform the design of novel therapeutics, particularly in the realm of kinase inhibition and oncology. While a dedicated, comprehensive SAR study on 3,6-Di(1H-imidazol-1-yl)pyridazine analogs with systematic substitution on the imidazole rings is not extensively available in the public domain, analysis of structurally related compounds provides valuable guidance for future drug discovery efforts.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Of particular interest is the 3,6-disubstitution pattern, which allows for the strategic placement of various functional groups to modulate target affinity, selectivity, and pharmacokinetic properties. The incorporation of imidazole moieties, as seen in the parent scaffold of interest, often facilitates key interactions with biological targets, such as hydrogen bonding and pi-stacking.

This guide summarizes key findings from studies on related 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine analogs, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and scientific workflows.

Comparative Biological Activity of Pyridazine Analogs

The following tables summarize the in vitro activity of various 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine analogs against different biological targets, primarily protein kinases and cancer cell lines. These tables are compiled from several key studies and are intended to highlight potential SAR trends.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs Targeting CDK2

Compound IDR1 SubstituentR2 SubstituentT-47D IC50 (µM)MDA-MB-231 IC50 (µM)CDK2 IC50 (nM)
11e 4-fluorophenyl4-morpholinyl2.621.95151
11h 4-chlorophenyl4-morpholinyl1.601.2543.8
11l 4-methoxyphenyl4-morpholinyl1.571.1955.6
11m 4-(tetrahydropyran-4-yl)phenyl4-morpholinyl0.430.9920.1

Data extracted from a study on 3,6-disubstituted pyridazines as anticancer agents.

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against mTOR

Compound IDR1 SubstituentR2 SubstituentA549 IC50 (µM)H460 IC50 (µM)mTOR IC50 (µM)
A17 4-fluorophenyl3-(4-methylpiperazin-1-yl)phenyl0.080.090.067
A18 4-chlorophenyl3-(4-methylpiperazin-1-yl)phenyl0.060.070.062

Data extracted from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[5]

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against IKKβ

Compound ID3-Position Substituent6-Position SubstituentIKKβ IC50 (nM)TNFα Production IC50 (nM)
Hit Cpd 4-pyridyl4-pyridylamino1300>10000
Optimized Cpd 4-(N-methylcarbamoyl)phenyl4-(N-methylcarbamoyl)phenylamino1.8130

Data extracted from a hit-to-lead study on imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors.[6]

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases (e.g., CDK2, mTOR, IKKβ) is typically determined using a biochemical assay. A common method is a filter-binding assay or a fluorescence-based assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent ATP analog).

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a filter-binding assay, the reaction mixture is filtered through a membrane that captures the phosphorylated substrate, and the radioactivity is measured using a scintillation counter. In fluorescence-based assays, the change in fluorescence intensity or polarization is measured.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Scientific Process

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PyridazineAnalog Pyridazine Analog (e.g., mTOR inhibitor) PyridazineAnalog->mTOR CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle CellCycle->Proliferation

Caption: A simplified diagram of a generic kinase signaling pathway, highlighting potential points of intervention for pyridazine-based inhibitors like mTOR inhibitors.

SAR_Workflow Start Identify Hit Compound (e.g., this compound) Synthesis Synthesize Analogs with Systematic Structural Modifications Start->Synthesis BioAssay Biological Evaluation (e.g., Kinase Assays, Cell Proliferation) Synthesis->BioAssay DataAnalysis Analyze Data to Establish Structure-Activity Relationship (SAR) BioAssay->DataAnalysis LeadOpt Lead Optimization (Improve Potency, Selectivity, ADME) DataAnalysis->LeadOpt LeadOpt->Synthesis Iterative Design-Synthesis-Test Cycle Preclinical Preclinical Development LeadOpt->Preclinical Candidate Selection

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in drug discovery.

Logical_Relationship Core Core Scaffold 3,6-Disubstituted Pyridazine Analogs Analogs R1 Substituent R2 Substituent Core->Analogs Modification Activity Biological Activity Potency (IC50) Selectivity ADME Properties Analogs->Activity Determines

Caption: The logical relationship between the core chemical scaffold, its analogs, and the resulting biological activity.

Discussion and Future Directions

The presented data from related 3,6-disubstituted pyridazine and imidazo[1,2-b]pyridazine series offer valuable, albeit indirect, insights into the potential SAR of this compound analogs. For instance, the nature of the substituents at the 3 and 6 positions of the pyridazine ring significantly influences the inhibitory potency and selectivity against various kinases. The introduction of specific phenyl and morpholinyl moieties, as seen in the CDK2 inhibitors, appears to be a fruitful strategy for enhancing anticancer activity. Similarly, the optimization of substituents on the fused imidazo[1,2-b]pyridazine scaffold has led to potent inhibitors of mTOR and IKKβ.

For the specific scaffold of this compound, future SAR studies should focus on the systematic modification of the imidazole rings. Key areas of exploration could include:

  • Substitution on the Imidazole Ring: Introducing various small alkyl, halo, or cyano groups at different positions of the imidazole rings could probe the steric and electronic requirements of the target's binding pocket.

  • Bioisosteric Replacement: Replacing one or both imidazole rings with other 5-membered heterocycles (e.g., pyrazole, triazole) could modulate the compound's physicochemical properties and target interactions.

  • Linker Modification: While the parent compound has a direct linkage, exploring the introduction of short linkers (e.g., methylene, carbonyl) between the pyridazine and imidazole rings could alter the conformational flexibility and biological activity.

References

Comparative Analysis of the Antimicrobial Spectrum: 3,6-Di(1H-imidazol-1-yl)pyridazine Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel compound 3,6-Di(1H-imidazol-1-yl)pyridazine against established standard antibiotics, including Penicillin, Ciprofloxacin, and Tetracycline. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

While direct experimental data on the antimicrobial activity of this compound is not currently available in published literature, this guide synthesizes information on the antimicrobial properties of structurally related pyridazine and imidazole derivatives to provide a potential, albeit inferred, profile. The established spectra of standard antibiotics are presented for a comprehensive comparison.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridazine core substituted with two imidazole rings. Both pyridazine and imidazole moieties are known to be present in various biologically active compounds, and derivatives have shown promise as antimicrobial agents.[1] Research into substituted pyridazine derivatives has indicated that this class of compounds can exhibit significant antibacterial activity against a range of pathogens.

Antimicrobial Spectrum of Standard Antibiotics

For the purpose of comparison, the known antimicrobial spectra of three widely used antibiotics are summarized below.

  • Penicillin: A member of the β-lactam class of antibiotics, penicillin is primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[2][3] Its spectrum is generally considered narrow, although chemical modifications have produced broader-spectrum penicillins.[4][5]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is highly effective against a wide variety of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[6][7][8] It functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[6][7] Its efficacy against Gram-positive bacteria is comparatively less potent than newer fluoroquinolones.[7]

  • Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[9][10][11] Its activity extends to a wide array of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.[10]

Potential Antimicrobial Spectrum of Pyridazine Derivatives

While specific data for this compound is unavailable, studies on other pyridazine derivatives suggest a potential for broad-spectrum activity. For instance, certain pyridazinone derivatives have demonstrated activity against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[6] Other research on N3, N6-diphenylpyridazine-3,6-diamine derivatives has also indicated moderate to good antimicrobial activity.[10] These findings suggest that the pyridazine scaffold is a promising starting point for the development of novel antimicrobial agents.

Data Summary: A Comparative Table

The following table provides a qualitative comparison of the antimicrobial spectra. It is important to reiterate that the spectrum for this compound is hypothetical and based on the activity of structurally related compounds.

Microorganism Type This compound (Hypothetical) Penicillin Ciprofloxacin Tetracycline
Gram-positive Bacteria Potentially ActiveActiveModerately ActiveActive
Gram-negative Bacteria Potentially ActiveLimited ActivityHighly ActiveActive
Atypical Bacteria UnknownInactiveActiveActive

Experimental Protocols for Determining Antimicrobial Spectrum

To empirically determine the antimicrobial spectrum of this compound, standardized methods as recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be employed.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) count.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of This compound serial_dilution Serial Dilution in Microtiter Plate stock->serial_dilution Dilute inoculation Inoculation of Microtiter Plate serial_dilution->inoculation Prepared plate inoculum Standardized Bacterial Inoculum Preparation inoculum->inoculation Add to wells incubation Incubation (37°C, 18-24h) inoculation->incubation Incubate read_results Visual Inspection for Bacterial Growth incubation->read_results Observe determine_mic Determine MIC Value read_results->determine_mic Interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is unknown, many antimicrobial agents function by disrupting critical cellular pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a bacterial signaling pathway essential for survival, such as cell wall synthesis or DNA replication, similar to the mechanisms of standard antibiotics.

Hypothetical Mechanism of Action

signaling_pathway cluster_inhibition Inhibitory Action compound This compound target Bacterial Enzyme (e.g., DNA Gyrase or Transpeptidase) compound->target Binds to and inhibits pathway Essential Cellular Pathway (e.g., DNA Replication or Cell Wall Synthesis) compound->pathway Inhibits effect Inhibition of Bacterial Growth and Cell Death pathway->effect Disruption leads to

Caption: Hypothetical inhibition of a bacterial signaling pathway.

Conclusion

The compound this compound belongs to a chemical class with demonstrated antimicrobial potential. Based on the activity of related pyridazine and imidazole derivatives, it is plausible that this compound could exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, this remains speculative without direct experimental evidence.

Further research, specifically the determination of MIC values against a diverse panel of pathogenic bacteria, is crucial to accurately define the antimicrobial spectrum of this compound and to properly assess its potential as a novel therapeutic agent in comparison to standard antibiotics.

References

Evaluating the Biocompatibility of 3,6-Di(1H-imidazol-1-yl)pyridazine for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility and in vivo activity of various pyridazine and imidazole derivatives, offering a framework for the potential evaluation of 3,6-Di(1H-imidazol-1-yl)pyridazine.

Comparative Analysis of Pyridazine and Imidazole Derivatives

The biocompatibility of a novel compound is multifaceted, encompassing its cytotoxicity, inflammatory potential, and overall systemic toxicity. The following tables summarize in vitro cytotoxicity and in vivo study parameters for several pyridazine and imidazole derivatives, providing a benchmark for comparison.

Table 1: In Vitro Cytotoxicity of Selected Pyridazine and Imidazole Derivatives

Compound ClassSpecific Compound ExampleCell Line(s)IC50 / ED50Reference
Pyridazine Derivatives 1-methoxyphenylpyridazine-6-onesKB, HeLa0.025 - 1.1 µg/mL[1]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)HL-60Low µM to nM range[2]
Indenopyridazine-thiazolin-4-one hybrid (11c)HepG2, MCF-77.43 µM, 4.37 µM[3]
Imidazo[1,2-b]pyridazine Derivatives Tyk2 JH2 Inhibitor (Compound 6)--[4][5]
(Imidazol-1-yl)pyridazine Derivatives 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279)Aromatase Enzyme2.39 nmol/L[6]
3-(fluoro-imidazolyl)pyridazine derivative (A4)THP1 (human), RAW 264.7 (mouse)0.06 µM, 14.15 µM (EC50)[7]
3,6-Disubstituted Pyridazine Derivatives Compound 9eA498 (renal), T-47D (breast)97.91% and 79.98% inhibition[8]

Table 2: Summary of In Vivo Studies on Related Pyridazine Derivatives

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | DMBA-induced mammary carcinoma in rats | 20 mg/kg, oral, daily for 28 days | Observed regression of tumors. |[6] | | Imidazo[1,2-b]pyridazine Derivative (Tyk2 Inhibitor 6) | Rat adjuvant arthritis model | Not specified | Fully efficacious in the model. |[4][5] | | 3,6-Disubstituted Pyridazine Derivative (Compound 9e) | Ehrlich ascites carcinoma solid tumor in mice | 15 and 30 mg/kg | Reduction in mean tumor volume with necrosis induction; no signs of toxicity reported. |[8][9] | | 3-(fluoro-imidazolyl)pyridazine Derivative (STING Agonist A4) | B16.F10 tumor-bearing C57BL/6 mice | Not specified | Significant tumor regression. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are generalized protocols for key experiments based on the literature for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cell lines.

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Test compound (e.g., this compound)

    • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

    • Roswell Park Memorial Institute (RPMI-1640) or Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at a density of approximately 5x10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the plates and add 100 µL of each compound dilution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Objective: To assess the in vivo anti-cancer activity of the test compound.

  • Materials:

    • Test compound

    • Immunocompromised mice (e.g., nude mice)

    • Human tumor cells for implantation

    • Vehicle for compound administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice to treatment and control groups.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Monitor animals for any signs of toxicity throughout the study.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is key to evaluating a compound's potential. Pyridazine derivatives have been shown to interact with various signaling pathways, such as the JNK1 pathway, which is implicated in cancer cell proliferation and survival.[8]

Diagrams

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Compound Pyridazine Derivative (e.g., Compound 9e) Compound->JNK1 Inhibition

Caption: JNK1 signaling pathway and the inhibitory action of a pyridazine derivative.

InVivo_Biocompatibility_Workflow Compound_Admin Compound Administration (e.g., Oral, IV) Animal_Model Animal Model (e.g., Mice, Rats) Compound_Admin->Animal_Model Monitoring In-life Monitoring (Weight, Clinical Signs) Animal_Model->Monitoring Blood_Collection Blood Collection (Hematology, Chemistry) Animal_Model->Blood_Collection Necropsy Necropsy & Tissue Collection Animal_Model->Necropsy Data_Analysis Data Analysis & Biocompatibility Assessment Monitoring->Data_Analysis Blood_Collection->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for in vivo biocompatibility and toxicity studies.

Conclusion and Future Directions

While direct experimental data on the biocompatibility of this compound is currently lacking, the available literature on related pyridazine and imidazole derivatives provides a valuable starting point for its evaluation. Many compounds within this class exhibit potent biological activity with acceptable in vivo safety profiles in preclinical models.[8][9] The imidazole moieties may contribute to improved solubility and target engagement, while the pyridazine core serves as a rigid scaffold.

To definitively assess the in vivo biocompatibility of this compound, a systematic investigation is required. This should include a comprehensive panel of in vitro cytotoxicity assays against various cell lines, followed by in vivo studies in relevant animal models to evaluate its pharmacokinetic profile, efficacy, and potential toxicity. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute such studies.

References

The Rising Stars in Corrosion Protection: A Comparative Guide to Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective and environmentally benign corrosion inhibitors is a perpetual challenge. Among the promising candidates, pyridazine derivatives have emerged as a focal point of research due to their impressive protective properties for various metals in acidic environments. This guide provides an objective comparison of the corrosion inhibition efficiency of several pyridazine derivatives, supported by experimental data and detailed methodologies, to aid in the selection and development of next-generation corrosion inhibitors.

The inherent structure of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, along with the presence of π-electrons, makes it a potent scaffold for corrosion inhibition.[1] These molecules can effectively adsorb onto metal surfaces, forming a protective barrier that mitigates the destructive effects of corrosive media.[2][3] This adsorption process is influenced by the electronic and structural properties of the inhibitor molecule.[4]

Performance Benchmarking: A Data-Driven Comparison

The efficacy of various pyridazine derivatives as corrosion inhibitors has been rigorously evaluated using a suite of electrochemical and gravimetric techniques. The following table summarizes key performance indicators for several noteworthy pyridazine compounds, offering a clear comparison of their inhibition efficiencies under different experimental conditions. The data highlights the influence of molecular structure, corrosive medium, and the metal substrate on the protective performance.

Inhibitor NameMetalCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)Data Source
5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one (P4)Copper2.0 M HNO₃10⁻³303>90% (Implied)[2][5]
5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one (HPMP)CopperNot SpecifiedNot Specified303-343High, decreases with temp[4]
6-phenyl-2H-pyridazine-3-thione (PPYS)Mild Steel1 M HClNot Specified308High, best among tested[3]
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1)Mild Steel1 M HClNot SpecifiedNot SpecifiedHigh[6]
3-(6-chloro-3-pyridazinyl)-1H-indole (P2)Mild Steel1 M HClNot SpecifiedNot SpecifiedHigh[6]
PZ-oxy & PZ-ylMild Steel1 M HCl10⁻³up to 32894% (PZ-oxy), 96% (PZ-yl)[7][8]
6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP)Mild Steel1 M HCl5 x 10⁻³Not Specified98%[1]
6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP)Mild Steel0.5 M H₂SO₄5 x 10⁻²Not Specified75%[1]
ATPA & ATPECarbon Steel1 M HCl200 ppm30397.11% (ATPA), 96.02% (ATPE)[9]

Understanding the Mechanism: Insights from Experimental and Theoretical Studies

The high inhibition efficiencies of pyridazine derivatives are attributed to their ability to adsorb onto the metal surface, a process that can be either physical (physisorption), chemical (chemisorption), or a combination of both.[6] This adsorption is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.[2][4][10]

Electrochemical studies, such as potentiodynamic polarization, frequently classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[11][12] Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the formation of a protective film by showing an increase in charge-transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor.[2][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the relationship between the molecular structure of pyridazine derivatives and their inhibition potential.[13][14] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insights into the electron-donating and accepting capabilities of the inhibitor molecules, which are crucial for their interaction with the metal surface.[14][15] For instance, a higher EHOMO value is generally associated with a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[13]

Experimental Protocols: A Guide to Evaluation

The evaluation of corrosion inhibition efficiency of pyridazine derivatives typically involves a combination of gravimetric and electrochemical methods.

Gravimetric Method (Weight Loss)

This traditional method provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared by polishing with different grades of emery paper, degreasing with a solvent like acetone, and then drying.[16]

  • Immersion Test: The prepared coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.[16]

  • Corrosion Rate Calculation: After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Methods

These techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[17]

  • Open Circuit Potential (OCP): The potential of the working electrode is monitored over time until a stable value is reached before any electrochemical measurements are performed.[17]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP. The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[17][18] The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is used to model the corrosion process using an equivalent electrical circuit, providing values for parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[2][17] An increase in Rct and a decrease in Cdl indicate effective inhibition.

Experimental_Workflow cluster_prep Preparation cluster_methods Evaluation Methods cluster_electrochem_details Electrochemical Techniques cluster_analysis Data Analysis & Interpretation Metal_Specimen Metal Specimen (e.g., Mild Steel, Copper) Polishing Polishing & Cleaning Metal_Specimen->Polishing Weight_Loss Gravimetric (Weight Loss) Polishing->Weight_Loss Electrochemical Electrochemical (Three-Electrode Cell) Polishing->Electrochemical Corrosive_Solution Corrosive Solution (e.g., 1M HCl) Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical Inhibitor_Solution Inhibitor Solution (Pyridazine Derivative) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical IE_Calculation Inhibition Efficiency (IE%) Calculation Weight_Loss->IE_Calculation PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->IE_Calculation Mechanism_Determination Mechanism Determination (Mixed-type, etc.) PDP->Mechanism_Determination EIS->IE_Calculation Adsorption_Isotherm Adsorption Isotherm (e.g., Langmuir) IE_Calculation->Adsorption_Isotherm Adsorption_Isotherm->Mechanism_Determination DFT_Correlation DFT Correlation Mechanism_Determination->DFT_Correlation

Caption: Experimental workflow for evaluating the corrosion inhibition efficiency of pyridazine derivatives.

Future Outlook

The field of corrosion inhibition is continually evolving, with a growing emphasis on sustainability and environmental compatibility. While pyridazine derivatives have demonstrated excellent performance, future research should focus on designing and synthesizing novel derivatives with enhanced efficiency at lower concentrations and with even more favorable ecological profiles. The integration of experimental and computational approaches will continue to be pivotal in accelerating the discovery and development of these promising corrosion inhibitors.

References

Safety Operating Guide

Proper Disposal of 3,6-Di(1H-imidazol-1-yl)pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,6-Di(1H-imidazol-1-yl)pyridazine and materials contaminated with it must be treated as hazardous waste. Disposal should occur through a licensed hazardous waste disposal contractor, coordinated by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard and Safety Summary

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following potential effects:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this compound.[3] All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

Quantitative Safety Data

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity 4 (Oral)GHS07P264: Wash hands thoroughly after handling.[3]
Skin Irritation 2GHS07P270: Do not eat, drink or smoke when using this product.[3]
Eye Irritation 2AGHS07P280: Wear protective gloves/protective clothing and eye/face protection.[3]
STOT SE 3GHS07P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
P501: Dispose of contents/container to hazardous waste disposal.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).

    • Empty containers that are not triple-rinsed.

    • Rinsate from cleaning contaminated glassware.

  • Segregate Waste: Incompatible chemicals must be kept separate to prevent dangerous reactions.[3][5] Do not mix this compound waste with:

    • Acids or bases.[6]

    • Oxidizing agents.[6]

    • Other reactive chemicals.

    • Aqueous waste streams destined for drain disposal.

Waste Collection and Container Management
  • Select Appropriate Container: Use a designated, leak-proof, and sealable container that is chemically compatible with the waste.[3][4] Plastic containers are often preferred for storing hazardous waste.[1][2]

  • Label Container Immediately: As soon as you begin collecting waste, affix a "Hazardous Waste" label provided by your EHS department.[7][8] The label must include:

    • The words "Hazardous Waste".[9]

    • Full chemical name: "this compound". Avoid abbreviations.[2][4]

    • List all components of a mixture, including solvents and water, with percentages totaling 100%.[10][11]

    • The accumulation start date (the date waste is first added).[9][12]

    • The name of the principal investigator and the laboratory location (building and room number).[2][11]

    • Appropriate hazard indicators (e.g., checking the "Toxic" or "Irritant" box).[2][11]

  • Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[4][6][7]

Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][13]

  • Secondary Containment: Store the waste container within a secondary container, such as a tub or tray, to contain any potential leaks or spills.[7][8]

  • Segregate within SAA: Ensure incompatible waste streams within the SAA are physically separated.[6][7]

Arranging for Disposal
  • Monitor Fill Level: Do not overfill waste containers; leave at least one inch of headspace to allow for expansion.

  • Schedule Pickup: Once the container is full or waste is no longer being generated, arrange for its removal by contacting your institution's EHS department.[1][14] Follow your institution's specific procedures for requesting a waste pickup.[2][4]

Experimental Protocol: Decontamination of Glassware

This protocol details the triple-rinse procedure for decontaminating glassware that has come into contact with this compound, allowing the glassware to be reused and the empty container to be disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the container or glassware with a suitable solvent (e.g., methanol, acetone) capable of dissolving the compound. The volume of the solvent should be approximately 10% of the container's volume.

  • Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.

  • Container Disposal: For an empty chemical container that has been triple-rinsed, deface or remove the original label, mark it as "Empty," and dispose of it in the regular laboratory glass waste or trash, as per institutional policy.[7][14]

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate Waste (Unused chemical, contaminated items) B Segregate from incompatible wastes (e.g., acids, bases, oxidizers) A->B C Select compatible, sealable container B->C Transfer to D Affix 'Hazardous Waste' label (Complete all fields) C->D E Add waste to container (Keep closed when not in use) D->E F Store in designated Satellite Accumulation Area (SAA) E->F Place in G Use secondary containment F->G H Container is full or waste is no longer generated G->H Monitor I Contact Environmental Health & Safety (EHS) for waste pickup H->I J EHS transports for final disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,6-Di(1H-imidazol-1-yl)pyridazine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for this compound and structurally related chemicals.

Hazard Summary and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets for this and similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or Neoprene gloves are recommended. Ensure gloves are inspected for integrity before use. For prolonged contact, consider double-gloving.Provides a barrier against skin contact, which can cause irritation. While specific breakthrough times for this compound are not available, nitrile and neoprene generally offer good resistance to a range of organic chemicals.[1][2]
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a risk of splashing or dust generation.Protects against eye contact, which can cause serious irritation.
Skin and Body Protection A chemical-resistant lab coat must be worn. Ensure it is fully buttoned. Closed-toe shoes are mandatory.Prevents accidental skin exposure to the chemical.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.Minimizes the risk of respiratory tract irritation from inhaling the compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE should be available in the immediate vicinity.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Preventing Contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

3. Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.[3]

2. Decontamination of Empty Containers:

  • Triple Rinsing: The original container must be decontaminated before it can be considered non-hazardous.[4][5][6] For water-soluble compounds, triple rinse the container with water.[4] For compounds not soluble in water, rinse twice with a suitable water-soluble organic solvent (e.g., acetone) followed by a final water rinse.[4]

  • Rinsate Disposal: The rinsate from the decontamination process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[4]

  • Final Disposal of Container: Once decontaminated, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]

3. Final Disposal:

  • Licensed Contractor: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks & Review SDS Gather PPE Gather Appropriate PPE Assess Risks->Gather PPE Prepare Work Area Prepare Fume Hood & Spill Kit Gather PPE->Prepare Work Area Handling Weigh & Handle Compound Prepare Work Area->Handling Storage Store in Tightly Sealed Container Handling->Storage Segregate Waste Collect Solid & Liquid Waste Separately Storage->Segregate Waste Decontaminate Containers Triple Rinse Original Container Segregate Waste->Decontaminate Containers Final Disposal Dispose via Licensed Contractor Decontaminate Containers->Final Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.